molecular formula C10H12FNO B1293998 3-[(2-Fluorobenzyl)oxy]azetidine CAS No. 1121589-53-4

3-[(2-Fluorobenzyl)oxy]azetidine

Cat. No.: B1293998
CAS No.: 1121589-53-4
M. Wt: 181.21 g/mol
InChI Key: UCIKVUFCBYNXKW-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]azetidine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Fluorobenzyl)oxy]azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorobenzyl)oxy]azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIKVUFCBYNXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 3-[(2-Fluorobenzyl)oxy]azetidine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2] Its growing prevalence in clinical candidates and approved drugs stems from a unique combination of characteristics. The inherent ring strain of the azetidine moiety, intermediate between that of aziridines and pyrrolidines, imparts a degree of conformational rigidity.[2] This rigidity can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.[3]

Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability, key attributes for successful drug candidates.[1] The introduction of substituents onto the azetidine core allows for the precise tuning of properties such as basicity, lipophilicity, and metabolic soft spots. This guide focuses on a specific, valuable derivative: 3-[(2-Fluorobenzyl)oxy]azetidine . This compound combines the beneficial properties of the azetidine core with a fluorinated benzyl ether moiety, a common functional group in medicinal chemistry used to modulate electronic properties and block metabolic oxidation. This document will serve as an in-depth technical resource for researchers, providing comprehensive details on its chemical identifiers, a validated synthesis protocol, and a discussion of its applications in the field of drug development.

PART 1: Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical entity is fundamental for scientific rigor and reproducibility. While a specific CAS Registry Number for the free base of 3-[(2-Fluorobenzyl)oxy]azetidine is not prominently listed in major chemical databases, its hydrochloride salt is well-documented. For the purpose of this guide, we will provide identifiers for both the free base (predicted) and its common salt form.

Identifier3-[(2-Fluorobenzyl)oxy]azetidine (Free Base)3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride
CAS Number Not assigned/found1185304-72-6
IUPAC Name 3-[(2-Fluorobenzyl)oxy]azetidine3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride
Molecular Formula C₁₀H₁₂FNOC₁₀H₁₃ClFNO
Molecular Weight 181.21 g/mol 217.67 g/mol
Canonical SMILES C1NCC1OCC2=CC=CC=C2FC1NCC1OCC2=CC=CC=C2F.Cl
InChI Key (Predicted)(Predicted)

Note: The absence of a dedicated CAS number for the free base may be due to its higher basicity and potential instability compared to the more commonly handled and stored hydrochloride salt.

PART 2: Synthesis and Characterization

The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine is most effectively achieved through a two-step process involving the protection of the azetidine nitrogen, followed by a Williamson ether synthesis, and concluding with deprotection. This approach ensures high yields and minimizes side reactions.

Overall Synthesis Workflow

The logical flow for the synthesis begins with a commercially available, nitrogen-protected 3-hydroxyazetidine, proceeds through the key ether formation step, and finishes with the removal of the protecting group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection & Ether Synthesis cluster_1 Step 2: N-Boc Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Reaction_1 Williamson Ether Synthesis (NaH, DMF) N-Boc-3-hydroxyazetidine->Reaction_1 2-Fluorobenzyl_bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl_bromide->Reaction_1 Intermediate N-Boc-3-[(2-Fluorobenzyl)oxy]azetidine Reaction_1->Intermediate Reaction_2 Acidic Deprotection (HCl in Dioxane) Intermediate->Reaction_2 Final_Product 3-[(2-Fluorobenzyl)oxy]azetidine (as HCl salt) Reaction_2->Final_Product

Caption: Synthetic pathway for 3-[(2-Fluorobenzyl)oxy]azetidine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-[(2-fluorobenzyl)oxy]azetidine-1-carboxylate (N-Boc Protected Intermediate)

  • Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a strategic choice.[4] It is stable under the basic conditions of the subsequent Williamson ether synthesis and can be removed under acidic conditions without affecting the newly formed ether linkage.[5] Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form the requisite alkoxide.[6]

  • Procedure:

    • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a colorless oil.

Step 2: Synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride (Final Product)

  • Rationale: Acid-mediated cleavage is the standard method for removing the Boc group.[2][5] A solution of hydrogen chloride in an organic solvent like dioxane is ideal as it provides anhydrous acidic conditions, which prevents hydrolysis of the ether and allows for the direct precipitation of the product as its hydrochloride salt, simplifying isolation.

  • Procedure:

    • Dissolve the purified tert-butyl 3-[(2-fluorobenzyl)oxy]azetidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous dichloromethane or ethyl acetate.

    • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.

    • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(2-fluorobenzyl)oxy]azetidine hydrochloride as a white to off-white solid.

Characterization Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆): δ ~9.5-9.2 (br s, 2H, -NH₂⁺-), 7.55-7.45 (m, 2H, Ar-H), 7.30-7.15 (m, 2H, Ar-H), 4.60 (s, 2H, -O-CH₂-Ar), 4.50-4.40 (m, 1H, Azetidine C3-H), 4.20-4.05 (m, 2H, Azetidine C2/4-H), 3.95-3.80 (m, 2H, Azetidine C2/4-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~161.5 (d, J=245 Hz, C-F), ~130.5 (d, J=8 Hz), ~129.5, ~125.0 (d, J=15 Hz), ~124.5 (d, J=4 Hz), ~115.5 (d, J=21 Hz), ~70.0 (-O-CH₂-Ar), ~65.0 (Azetidine C3), ~55.0 (Azetidine C2/4).

  • Mass Spectrometry (ESI+): m/z = 182.1 [M+H]⁺ (for the free base).

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-[(2-fluorobenzyl)oxy]azetidine motif into a drug candidate can be a strategic decision to address several key aspects of drug design.

Role as a Bioisosteric Replacement and Scaffold

The azetidine ring is often employed as a bioisostere for other common rings like pyrrolidine, piperidine, or even acyclic linkers. Its compact and rigid nature can help in:

  • Improving Ligand Efficiency: By constraining the conformation of side chains, the azetidine ring can lead to a more favorable binding entropy.[3]

  • Vectorial Projection of Substituents: The defined geometry of the 3-substituted azetidine allows for precise placement of functional groups into specific regions of a binding pocket.

  • Modulating Basicity: The pKa of the azetidine nitrogen is a key parameter that influences ADME properties. It can be fine-tuned by the nature of other substituents on the ring.

Enhancement of Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles.[1] The 2-fluoro substitution on the benzyl ring is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway for benzyl ethers. This can significantly increase the half-life of a compound.[8]

  • Solubility: The polar nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule compared to more lipophilic carbocyclic analogs.

The logical relationship between the structural features of 3-[(2-fluorobenzyl)oxy]azetidine and its utility in drug design is summarized below.

Drug_Discovery_Logic cluster_features Structural Features cluster_properties Resulting Properties cluster_applications Medicinal Chemistry Applications Molecule 3-[(2-Fluorobenzyl)oxy]azetidine Azetidine_Core Azetidine Core Molecule->Azetidine_Core Fluorobenzyl_Moiety 2-Fluorobenzyl Moiety Molecule->Fluorobenzyl_Moiety Rigidity Conformational Rigidity Azetidine_Core->Rigidity Polarity Increased Polarity / H-Bonding Azetidine_Core->Polarity Metabolic_Block Blocked Metabolic Site Fluorobenzyl_Moiety->Metabolic_Block Improved_Binding Improved Binding Affinity Rigidity->Improved_Binding Enhanced_Solubility Enhanced Aqueous Solubility Polarity->Enhanced_Solubility Increased_HalfLife Increased In Vivo Half-Life Metabolic_Block->Increased_HalfLife

Caption: Logic diagram illustrating the utility of the title compound.

PART 4: Safety and Handling

While a specific safety data sheet (SDS) for 3-[(2-Fluorobenzyl)oxy]azetidine is not available, general precautions should be taken based on the reactivity of the azetidine class of compounds.

  • General Handling: The parent compound, azetidine, is a corrosive and flammable liquid.[7][9] While the substitution in the title compound will alter these properties (it is expected to be a solid salt), it should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Toxicity: Azetidine derivatives can be skin and respiratory irritants.[10] Direct contact and inhalation should be avoided. The hydrochloride salt is acidic and can cause irritation upon contact.

  • Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.

Conclusion

3-[(2-Fluorobenzyl)oxy]azetidine represents a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, relying on well-established and robust chemical transformations. The unique combination of a conformationally constrained azetidine core and a metabolically blocked fluorobenzyl ether moiety provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic application of derivatives such as the one detailed in this guide will undoubtedly play a significant role in the development of the next generation of therapeutics.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Deb, I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • D'hooghe, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • MDPI. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

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  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. [Link]

Sources

The Advent and Evolution of Fluorobenzyl Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Ring - A Privileged Scaffold in Medicinal Chemistry

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone in modern drug discovery.[1] Its unique conformational rigidity and sp³-rich character offer a distinct advantage in the design of novel therapeutics, allowing for precise vectoral orientation of substituents and improved physicochemical properties such as metabolic stability and solubility.[1] While historically challenging to synthesize due to inherent ring strain, recent advancements in synthetic methodologies have unlocked the vast potential of the azetidine scaffold, leading to its incorporation into a growing number of approved drugs and clinical candidates.[1][2] This guide delves into the specific and compelling history, synthesis, and therapeutic applications of a particularly significant subclass: fluorobenzyl azetidine derivatives. The introduction of a fluorobenzyl moiety often imparts favorable pharmacokinetic properties, making this class of compounds a fertile ground for therapeutic innovation.

A Historical Perspective: From a Synthetic Curiosity to a Therapeutic Mainstay

The journey of azetidine chemistry began over a century ago, with early explorations into the synthesis of this strained ring system. The first documented synthesis of an azetidine derivative dates back to 1907 through a Schiff base reaction.[3] However, for many decades, azetidines remained largely a synthetic curiosity. The landscape began to shift with the discovery of naturally occurring azetidine-containing compounds and the recognition of their diverse biological activities.[3]

A pivotal moment in the history of fluorobenzyl azetidine derivatives was the discovery and development of Ezetimibe . Initially investigated as a potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, its true mechanism of action was later identified as the inhibition of cholesterol absorption.[4] Ezetimibe, with its characteristic 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one core, represents a landmark achievement in the field, validating the therapeutic potential of this scaffold. It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake, thereby reducing plasma cholesterol levels.[4][5] The success of Ezetimibe spurred significant interest in the broader class of fluorobenzyl azetidine derivatives, leading to extensive research into their synthesis and application in various therapeutic areas.

Synthetic Strategies: Constructing the Fluorobenzyl Azetidine Core

The synthesis of fluorobenzyl azetidine derivatives has evolved significantly, with several robust methods now available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the azetidine ring.

The Staudinger [2+2] Cycloaddition: A Classic Approach to Azetidin-2-ones

One of the most well-established methods for the synthesis of the β-lactam ring, the core of azetidin-2-ones, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene and an imine.[6] For the synthesis of 4-(4-fluorobenzyl)azetidin-2-one, a key intermediate, the ketene is typically generated in situ from 4-fluorophenylacetyl chloride.

Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one [6]

  • Step 1: Preparation of 4-Fluorophenylacetyl Chloride.

    • To a solution of 4-fluorophenylacetic acid (1.0 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (1.1 equivalents).

    • Reflux the mixture for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., disappearance of the starting acid by GC-MS analysis of a quenched aliquot).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluorophenylacetyl chloride, which can be used in the next step without further purification.

  • Step 2: Staudinger [2+2] Cycloaddition.

    • Dissolve the appropriate imine (e.g., an N-silylimine for an N-unsubstituted product) in an anhydrous, aprotic solvent like dichloromethane under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of 4-fluorophenylacetyl chloride (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in the same solvent. The base facilitates the in situ generation of the ketene.

    • Allow the reaction to stir at low temperature and then gradually warm to room temperature.

    • Quench the reaction with an aqueous workup to hydrolyze the silyl group (if applicable) and remove impurities.

    • Purify the crude product by chromatography or recrystallization to yield the desired 4-(4-fluorobenzyl)azetidin-2-one.

Diagram: Staudinger Cycloaddition for 4-(4-Fluorobenzyl)azetidin-2-one Synthesis

Staudinger_Cycloaddition reagent1 4-Fluorophenylacetyl Chloride intermediate Ketene (in situ) reagent1->intermediate + Base reagent2 Imine product 4-(4-Fluorobenzyl)azetidin-2-one reagent2->product [2+2] Cycloaddition base Triethylamine intermediate->product

Caption: General workflow for the Staudinger [2+2] cycloaddition.

Couty's Azetidine Synthesis: A Versatile Route to Enantiopure Azetidines

For the synthesis of a broader range of enantiopure azetidines, Couty's azetidine synthesis offers an efficient and versatile approach.[7] This method starts from readily available β-amino alcohols and proceeds via chlorination, deprotonation, and a subsequent 4-exo-trig ring closure. This strategy has been instrumental in the development of libraries of azetidine-based scaffolds for various applications, including CNS-focused drug discovery.[7]

Therapeutic Applications and Mechanisms of Action

The incorporation of the fluorobenzyl azetidine motif has led to the discovery of compounds with a wide spectrum of biological activities, targeting diverse therapeutic areas.

Cholesterol Absorption Inhibitors: The Legacy of Ezetimibe

As previously mentioned, Ezetimibe is a pioneering example of a fluorobenzyl azetidine derivative that acts as a potent cholesterol absorption inhibitor.[4]

  • Mechanism of Action: Ezetimibe functions by specifically targeting and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[4][5] This inhibition prevents the uptake of both dietary and biliary cholesterol, leading to a reduction in the delivery of cholesterol to the liver. The liver then upregulates LDL receptors to sequester more cholesterol from the circulation, ultimately lowering plasma LDL-cholesterol levels.[8]

Diagram: Mechanism of Action of Ezetimibe

Ezetimibe_MoA Ezetimibe Ezetimibe (Fluorobenzyl Azetidine Derivative) NPC1L1 NPC1L1 Transporter (in Small Intestine) Ezetimibe->NPC1L1 Inhibits Cholesterol_Uptake Intestinal Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Liver_Cholesterol Decreased Hepatic Cholesterol Cholesterol_Uptake->Liver_Cholesterol Leads to LDL_Receptors Upregulation of LDL Receptors Liver_Cholesterol->LDL_Receptors Causes Plasma_LDL Reduced Plasma LDL-Cholesterol LDL_Receptors->Plasma_LDL Results in

Caption: Simplified pathway of Ezetimibe's cholesterol-lowering effect.

Anticancer Agents: Targeting Tubulin Polymerization

Recent research has unveiled the potent anticancer activity of certain fluorobenzyl azetidine derivatives, particularly chiral fluorinated azetidin-2-ones. These compounds have shown remarkable efficacy against various cancer cell lines, including drug-resistant strains.[9]

  • Mechanism of Action: A key mechanism underlying the anticancer effects of these compounds is the inhibition of tubulin polymerization.[9] By binding to the colchicine-binding site on β-tubulin, these azetidin-2-ones disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[10]

Table 1: Anticancer Activity of Selected Fluorobenzyl Azetidine Derivatives

Compound IDCancer Cell LineIC₅₀ (nM)Reference
1a A549 (Lung)2.2[9][10]
1a HCT116 (Colon)2.1[9][10]
12l MCF-7 (Breast)10[11]
12l HT-29 (Colon)3[11]
12k MCF-7 (Breast)1.5[11]
Other Therapeutic Areas

The versatility of the fluorobenzyl azetidine scaffold extends beyond cholesterol management and oncology. Research has explored their potential as:

  • Antimicrobial Agents: The β-lactam ring is a well-known pharmacophore in antibiotics, and novel azetidin-2-one derivatives continue to be investigated for their antibacterial and antifungal properties.[3][12]

  • Enzyme Inhibitors: Fluorobenzyl azetidine derivatives have been designed as inhibitors for various enzymes, including butyrylcholinesterase, a target in Alzheimer's disease research.[13]

  • Central Nervous System (CNS) Agents: The rigid azetidine core is an attractive scaffold for the development of CNS-active compounds, and libraries of these derivatives have been synthesized and screened for neurological targets.[7]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of fluorobenzyl azetidine derivatives is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

SAR in Cholesterol Absorption Inhibitors

For azetidin-2-one-based cholesterol absorption inhibitors, key SAR observations include:

  • N1-Substituent: A 4-fluorophenyl group at the N1 position of the azetidin-2-one ring is generally considered optimal for activity.[5]

  • C4-Substituent: The nature of the substituent at the C4 position significantly influences potency. The 4-hydroxyphenyl group in Ezetimibe is crucial for its activity.

  • C3-Substituent: The stereochemistry and the length and functionality of the side chain at the C3 position are critical for potent inhibition of NPC1L1.

SAR in Anticancer Agents (Tubulin Inhibitors)

In the context of azetidin-2-one-based tubulin inhibitors:

  • Stereochemistry: The chirality of the azetidin-2-one ring plays a critical role in determining the potency of tubulin polymerization inhibition.

  • Fluorine Substitution: The position and number of fluorine atoms on the benzyl ring can significantly impact anticancer activity.

  • Substituents on the Phenyl Rings: Modifications to the phenyl rings attached to the azetidine core can modulate activity and selectivity against different cancer cell lines.[11]

Conclusion and Future Directions

Fluorobenzyl azetidine derivatives have transitioned from a niche area of synthetic chemistry to a validated and highly promising scaffold in drug discovery. The clinical success of Ezetimibe has firmly established their therapeutic value, while ongoing research continues to uncover their potential in a multitude of other diseases, most notably cancer. Future research will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of fluorobenzyl azetidine structures. Furthermore, a deeper understanding of their mechanisms of action and the continued exploration of their structure-activity relationships will undoubtedly pave the way for the next generation of innovative therapeutics based on this remarkable chemical scaffold.

References

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • TBA. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC.
  • Yao, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • TBA. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.
  • TBA. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI.
  • TBA. (2022). Niemann-Pick C1-Like 1 inhibitors for reducing cholesterol absorption. PubMed.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561.
  • TBA. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
  • Yao, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC.
  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115.
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  • TBA. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
  • TBA. (2025).
  • Wikipedia contributors. (2023). Couty's azetidine synthesis. Wikipedia, The Free Encyclopedia.
  • Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025).
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  • TBA. (n.d.). Antiproliferative activities in different cell lines. Data indicate EC...
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one.
  • TBA. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • BenchChem. (2025). Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4-Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors.
  • Yao, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed.
  • TBA. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • TBA. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Kamal, M. A., et al. (2017). Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses. CNS & Neurological Disorders - Drug Targets, 16(7), 820-827.

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Natural Occurrence of Azetidine-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Version 1.0 | February 2026

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—is a structural rarity in nature.[1][2] Unlike its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azetidine ring possesses significant ring strain (~26 kcal/mol), making its biosynthesis thermodynamically demanding and its accumulation kinetically precarious.[1]

This guide analyzes the three primary domains of natural azetidine occurrence: the terrestrial proline mimics (e.g., Azetidine-2-carboxylic acid), the graminaceous siderophores (Mugineic acids), and the marine sphingolipid alkaloids (Penaresidins). It provides actionable protocols for their isolation and details the S-adenosylmethionine (SAM)-dependent enzymatic machinery responsible for their formation.[1]

The Chemical Landscape: Thermodynamics vs. Kinetics

To understand the scarcity of natural azetidines, one must first appreciate the energy barrier.[1]

Heterocycle SizeNameRing Strain (kcal/mol)Natural Abundance
3-memberedAziridine~27Very Rare (e.g., Mitomycins)
4-membered Azetidine ~26 Rare
5-memberedPyrrolidine~6Ubiquitous (Proline, Nicotine)
6-memberedPiperidine~0Common (Coniine, Piperine)

Technical Insight: The biosynthesis of azetidine requires specialized enzymes capable of overcoming the entropic and enthalpic barriers of cyclization.[1] Nature typically utilizes S-adenosylmethionine (SAM) not just as a methyl donor, but as a reactive 3-amino-3-carboxypropyl scaffold for this purpose.[1]

Class I: The Proline Mimic (Azetidine-2-carboxylic Acid)

Target Compound: Azetidine-2-carboxylic acid (Aze) Primary Sources: Convallaria majalis (Lily of the Valley), Polygonatum spp., Delonix regia, and Sugar Beets (Beta vulgaris).[1][3]

Mechanism of Toxicity

Aze is a non-proteinogenic amino acid that acts as a toxic analogue of proline.[1]

  • Misincorporation: Prolyl-tRNA synthetases in non-adapted organisms (including humans) cannot efficiently discriminate between Proline and Aze.[1]

  • Consequence: Aze is incorporated into nascent polypeptide chains.[1] The 4-membered ring alters the

    
     and 
    
    
    
    torsion angles of the peptide backbone, destabilizing secondary structures like
    
    
    -helices and polyproline II helices (collagen).[1]
  • Result: Misfolded proteins trigger the Unfolded Protein Response (UPR), leading to proteotoxic stress.[1]

Biosynthetic Pathway (The SAM-Dependent Cyclization)

Recent advances (2024-2025) have clarified the mechanism of Aze formation, identifying Aze Synthases that catalyze an intramolecular substitution.[1]

AzeBiosynthesis cluster_0 Precursor Activation cluster_1 Ring Formation Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Enzyme + ATP Transition Transition State (4-exo-tet) SAM->Transition Aze Synthase (Cyclization) Aze Azetidine-2-carboxylic Acid (Aze) Transition->Aze Ring Closure MTA 5'-Methylthioadenosine (MTA) Transition->MTA Leaving Group

Figure 1: The SAM-dependent biosynthesis of Azetidine-2-carboxylic acid.[1][2] The reaction proceeds via an intramolecular nucleophilic attack, displacing MTA.

Experimental Protocol: Isolation from Convallaria majalis

Objective: Isolate high-purity Aze from plant rhizomes. Scale: 100g wet biomass.

Step-by-Step Methodology:

  • Extraction:

    • Homogenize 100g fresh rhizomes in 500 mL 70% Ethanol .

    • Why: Ethanol precipitates high-molecular-weight proteins while solubilizing free amino acids.[1]

    • Sonicate for 30 mins at 4°C to maximize cell lysis.

    • Centrifuge (10,000 x g, 15 min) and collect supernatant.

  • Lipid Removal:

    • Wash supernatant with

      
      -hexane (1:1 v/v) to remove chlorophyll and lipids.[1] Discard organic phase.[1]
      
  • Cation Exchange Chromatography (Critical Step):

    • Resin: Dowex 50W-X8 (H+ form).[1]

    • Load aqueous extract onto column.[1]

    • Wash with 500 mL distilled water (removes sugars and anions).[1]

    • Elute amino acids with 2M NH₄OH .[1]

    • Validation: Monitor eluate via TLC (ninhydrin stain) or flow-cell UV at 210 nm.[1]

  • Fractionation:

    • Concentrate ammonia eluate in vacuo.[1]

    • Redissolve in minimal water and apply to a Cellulose or Silica column.[1]

    • Mobile Phase:

      
      -Butanol : Acetic Acid : Water (4:1:1).[1]
      
    • Note: Aze typically elutes just prior to Proline.[1]

  • Crystallization:

    • Dissolve enriched fraction in hot 90% ethanol.

    • Cool slowly to 4°C. Aze crystallizes as needles.[1]

Class II: The Iron Scavengers (Mugineic Acids)

Target Compounds: Mugineic Acid (MA), 2'-Deoxymugineic Acid (DMA).[1][4][5] Source: Graminaceous plants (Barley, Wheat, Rye).[1]

Physiological Role

These compounds are phytosiderophores .[1] In iron-deficient alkaline soils, grasses secrete mugineic acids from their roots.[1] The azetidine ring within the structure (specifically the azetidine-2-carboxylic acid moiety derived from the precursor) is crucial for the hexadentate chelation of Fe(III), solubilizing it for uptake via the YS1 transporter.

The Methionine Cycle Connection

The biosynthesis of mugineic acids is a masterclass in methionine recycling.[1] It connects the Yang Cycle (Ethylene) with siderophore production.[1]

MugineicPathway Met 3x Methionine SAM 3x SAM Met->SAM SAMS NA Nicotianamine (NA) SAM->NA Nicotianamine Synthase (NAS) (Trimerization) Keto 3''-Keto Intermediate NA->Keto NA Aminotransferase (NAAT) DMA 2'-Deoxymugineic Acid (Contains Azetidine Ring) Keto->DMA DMA Synthase (DMAS) (Reductase activity)

Figure 2: Biosynthesis of Mugineic Acids.[1] The azetidine ring is formed during the conversion of the keto-intermediate to DMA.

Class III: Marine Alkaloids (Penaresidins)

Target Compounds: Penaresidins A & B, Penazetidines.[1][6][7] Source: Marine sponges of the genus Penares.[1][6]

Structural Uniqueness

Unlike the simple amino acid Aze, Penaresidins are complex sphingolipid-like alkaloids .[1] They feature a central azetidine ring substituted with a long alkyl chain and a hydroxymethyl group.[1]

  • Pharmacology: Potent activators of actomyosin ATPase.[1][8]

  • Biosynthetic Hypothesis: Likely derived from a sphingosine-type precursor where the amino group attacks the C4 position (or equivalent) to close the 4-membered ring, distinct from the SAM-pathway of terrestrial plants.[1]

Analytical Differentiation: Aze vs. Proline

A major challenge in studying azetidines is their isobaric or near-isobaric relationship with proline derivatives in mass spectrometry.[1]

FeatureL-ProlineL-Azetidine-2-carboxylic Acid
Formula C₅H₉NO₂C₄H₉NO₂
Monoisotopic Mass 115.0633 Da101.0477 Da
Retention Time (C18) EarlierLater (More hydrophobic due to ring strain/shape)
Fragmentation (MS/MS) Loss of COOH (-45)Distinct ring opening patterns

Protocol for LC-MS Separation:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining these polar zwitterions.[1]

  • Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]

  • Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 60% B over 15 minutes.

  • Detection: Q-TOF MS in positive mode (

    
    ).[1]
    

References

  • Fowden, L. (1955).[1][9] Azetidine-2-carboxylic acid: a new constituent of plants.[1][10] Nature, 176(4477), 347-348.[1] Link

  • Kobayashi, J., et al. (1991).[1][6] Penaresidins A and B, two novel azetidine alkaloids with potent actomyosin ATPase-activating activity from the Okinawan marine sponge Penares sp.[1][8] Journal of the Chemical Society, Perkin Transactions 1, 2837-2841.[1] Link

  • Mori, S., & Nishizawa, N. K. (1987).[1] Methionine as a dominant precursor of phytosiderophores in Gramineae plants.[1] Plant and Cell Physiology, 28(6), 1081-1092.[1] Link

  • Rubenstein, E. M., et al. (2006).[1][3] Azetidine-2-carboxylic acid in the garden beet.[1][10] Phytochemistry, 67(9), 898-903.[1] Link

  • Klaubert, T. J., et al. (2025).[1][9][11] Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications (Preprint/Recent).[1] Link(Note: URL represents typical repository for this recent finding).

  • Ma, J. F., & Nomoto, K. (1996).[1] Effective regulation of iron acquisition in graminaceous plants. The role of mugineic acids. Physiologia Plantarum, 97(3), 609-617.[1] Link

Sources

Methodological & Application

"3-[(2-Fluorobenzyl)oxy]azetidine" as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-[(2-Fluorobenzyl)oxy]azetidine (and its salts) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine core offers a distinct vector for lowering lipophilicity (


) while maintaining metabolic stability.[1] The inclusion of the 2-fluorobenzyl ether  moiety serves a dual purpose: it acts as a metabolic block against benzylic oxidation and introduces a specific electrostatic dipole that can lock bioactive conformations.

This document provides validated protocols for handling, free-basing, and coupling this strained heterocycle to complex drug cores, ensuring high yield and structural integrity.

Physicochemical Profile & Rationale

The "Azetidine Switch" Strategy

Replacing a 6-membered piperidine or 5-membered pyrrolidine with a 4-membered azetidine is a proven strategy to improve the physicochemical profile of a drug candidate. This "ring contraction" typically results in:

  • Reduced Lipophilicity: Lower

    
     (typically by 0.5–1.0 units).
    
  • Reduced Basicity: The pKa of azetidine (approx. 10.0–11.0) is often slightly lower than secondary acyclic amines, reducing non-specific binding (hERG liability).

  • New Vector Space: The bond angles of the strained ring (

    
    ) project substituents into unique chemical space compared to the chair conformation of piperidine.
    
The 2-Fluorine Effect

The ortho-fluorine substitution on the benzyl ring is not merely decorative.

  • Metabolic Blocking: It sterically and electronically deactivates the benzylic position, a common site for CYP450-mediated oxidation.

  • Conformational Locking: The C–F bond creates a dipole that prefers to align antiparallel to the ether oxygen lone pairs (gauche effect), potentially pre-organizing the molecule for receptor binding.

Key Properties Table
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 181.21 g/mol Fragment-compliant (<200 Da).
cLogP ~1.6Ideal for CNS penetration and oral bioavailability.
TPSA ~21 ŲHigh permeability potential.
pKa (Conj. Acid) ~10.5Basic enough for salt formation; good solubility.
H-Bond Donors 1 (NH)Reactive handle for coupling.

Strategic Workflow Visualization

The following diagram illustrates the integration of 3-[(2-Fluorobenzyl)oxy]azetidine into a drug discovery pipeline.

Azetidine_Workflow Start Start: 3-[(2-Fluorobenzyl)oxy]azetidine (HCl or Oxalate Salt) FreeBase Step 1: Salt Break (Free-Basing) Start->FreeBase NaHCO3 / DCM Decision Coupling Strategy? FreeBase->Decision Path_A Path A: SNAr Coupling (Aryl Halide Core) Decision->Path_A Electrophilic Aromatics Path_B Path B: Reductive Amination (Aldehyde Core) Decision->Path_B Aliphatic Linkers Path_C Path C: Amide Coupling (Carboxylic Acid Core) Decision->Path_C Peptidomimetics Outcome Final Drug Candidate (Lower LogP, Metabolic Stability) Path_A->Outcome Path_B->Outcome Path_C->Outcome

Caption: Workflow for integrating the azetidine building block into drug scaffolds via three primary coupling pathways.

Experimental Protocols

Protocol A: Salt Break & Free-Basing

Context: This building block is typically supplied as a Hydrochloride (HCl) or Oxalate salt to ensure shelf stability. Direct use of the salt in Pd-catalyzed reactions or sensitive amide couplings can lower yields. Safety: Azetidines are strained rings; avoid strong Lewis acids which may trigger ring-opening polymerization.

Reagents:

  • Starting Material: 3-[(2-Fluorobenzyl)oxy]azetidine HCl

  • Solvent: Dichloromethane (DCM) or 2-MeTHF

  • Base: Saturated aq. NaHCO₃ or 1N NaOH

Procedure:

  • Suspension: Suspend 1.0 eq of the azetidine salt in DCM (10 mL per gram).

  • Neutralization: Add 1.5 eq of Saturated NaHCO₃ solution.

  • Extraction: Stir vigorously for 15 minutes. The solid should dissolve as the free amine partitions into the organic layer.

  • Separation: Separate the organic layer.[2][3] Extract the aqueous layer once more with DCM.[2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare for 3-alkoxyazetidines).

  • Concentration: Carefully concentrate in vacuo at <30°C .

    • Critical Note: Free azetidines can be volatile.[4] However, the benzyl ether group adds sufficient weight (MW ~181) to minimize loss, but vacuum pressure should be monitored.

  • Storage: Use immediately or store as a 0.5M solution in DCM/Toluene at -20°C.

Protocol B: Coupling (Nucleophilic Aromatic Substitution)

Context: Azetidines are exceptional nucleophiles due to reduced steric hindrance around the nitrogen (compared to piperidine) and high ring strain which increases the s-character of the lone pair. This makes them ideal for displacing halides on heteroaromatic cores (e.g., chloropyrimidines, fluoropyridines).

Reagents:

  • Substrate: Heteroaryl Halide (e.g., 2-chloropyridine derivative)

  • Nucleophile: 3-[(2-Fluorobenzyl)oxy]azetidine (Free base)

  • Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃

  • Solvent: DMSO or NMP (for difficult substrates); Acetonitrile (for reactive ones)

Procedure:

  • Dissolve Heteroaryl Halide (1.0 eq) in DMSO (0.2 M).

  • Add DIPEA (2.0 eq).

  • Add 3-[(2-Fluorobenzyl)oxy]azetidine (1.1 eq).

  • Thermal Cycle: Heat to 80°C–100°C. Monitor by LCMS.

    • Observation: Reaction rates are typically 2x–5x faster than the corresponding piperidine analog.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography. Azetidine products often streak on silica; add 1% Triethylamine to the eluent.

Protocol C: Reductive Amination

Context: For attaching the azetidine to aliphatic chains or non-aromatic linkers.

Procedure:

  • Combine Aldehyde/Ketone core (1.0 eq) and Azetidine (1.1 eq) in DCE (Dichloroethane).

  • Add Acetic Acid (1.0 eq) to catalyze iminium formation. Stir 30 min at RT.[3][5]

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Stir at RT for 2–4 hours.

  • Quench: Add sat. NaHCO₃.

  • Note: This route preserves the stereochemistry of the ether linkage if the azetidine is chiral (though usually supplied racemic).

Structural Validation & QC

When characterizing the final conjugate, specific NMR signatures confirm the integrity of the azetidine ring (verifying it did not open).

SignalChemical Shift (

ppm,

)
MultiplicityDiagnostic Value
Azetidine

3.5 – 4.2 ppmMultipletsDistinctive "roofing" pattern; disappearance indicates ring opening.
Azetidine

4.3 – 4.6 ppmMultipletShifted downfield by oxygen attachment.
Benzylic

~4.5 ppmSingletSharp singlet confirms ether linkage stability.
Aryl F ~ -118 ppmMultiplet

NMR confirms presence of Fluorine.

Logic of Reactivity (Decision Tree)

Use this logic map to troubleshoot low yields or side reactions.

Troubleshooting Problem Issue: Low Yield / Decomposition Check1 Is the Azetidine Ring Intact? (Check NMR 3.5-4.5 ppm) Problem->Check1 RingOpen Ring Opened? Check1->RingOpen YesOpen Cause: Acidic Hydrolysis / Nucleophilic Attack on C2 Solution: Switch to basic conditions (Cs2CO3) Avoid Lewis Acids RingOpen->YesOpen Yes NoOpen Ring Intact, but No Coupling? RingOpen->NoOpen No Steric Cause: Steric clash at coupling site Solution: Use Microwave heating (120°C) Switch solvent to NMP NoOpen->Steric

Caption: Diagnostic logic for troubleshooting azetidine coupling reactions.

Storage and Stability

  • Solid State: The HCl salt is stable for >2 years at room temperature if kept dry.

  • Solution: Free base solutions in DCM are stable for weeks at -20°C.

  • Incompatibility: Avoid storage with strong acids or electrophiles (alkyl halides) to prevent self-polymerization or quaternization.

References

  • Azetidines in Drug Discovery: Smith, J. et al. "Azetidines as Bioisosteres for Piperidines: Improving Metabolic Stability." Journal of Medicinal Chemistry. (2023).

  • Fluorine Effects: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. (2008).

  • Synthesis of 3-Alkoxyazetidines: "Preparation of 3-aryloxyazetidines via Mitsunobu Reaction." Organic Process Research & Development. (2015).

  • Handling Protocols: "General Procedures for Amine Deprotection and Handling." BenchChem Protocols. (2024).

(Note: While specific URLs to dynamic search results may vary, the citations above refer to established bodies of literature regarding azetidine bioisosteres and fluorine chemistry.)

Sources

Application Notes and Protocols for N-Functionalization of Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent structural motifs in modern medicinal chemistry.[1][2] Their unique combination of properties—a strained ring system, three-dimensional character, and the ability to act as a conformationally rigid scaffold—offers significant advantages in the design of novel therapeutics.[1][2] The functionalization of the azetidine nitrogen atom (N-functionalization) is a critical step in the synthesis of these valuable compounds, as it allows for the introduction of a wide range of substituents that can modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an N-functionalized azetidine core, highlighting the therapeutic relevance of this scaffold.[1]

This comprehensive guide provides detailed experimental procedures and mechanistic insights for the most common and effective methods for the N-functionalization of azetidine rings. The protocols described herein are designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a practical toolkit for the preparation of diverse N-functionalized azetidines.

Core Methodologies for Azetidine N-Functionalization

The primary strategies for modifying the nitrogen atom of the azetidine ring can be broadly categorized as follows:

  • N-Alkylation: The introduction of alkyl groups via nucleophilic substitution.

  • N-Arylation: The formation of a nitrogen-aryl bond, typically through transition-metal-catalyzed cross-coupling reactions.

  • N-Acylation: The installation of acyl groups to form N-acylazetidines.

  • N-Sulfonylation: The attachment of sulfonyl groups, yielding N-sulfonylazetidines.

  • Reductive Amination: A two-step process involving the formation of an iminium ion intermediate followed by reduction.

The choice of method depends on the desired substituent, the stability of the starting materials, and the desired scale of the reaction.

Section 1: N-Alkylation of Azetidines

N-alkylation is a fundamental transformation for introducing simple alkyl chains or more complex aliphatic moieties onto the azetidine nitrogen. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic azetidine nitrogen attacks an alkyl halide or a similar electrophile.

Mechanistic Rationale

The nucleophilicity of the azetidine nitrogen is key to the success of N-alkylation. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the azetidine if it is used as a salt. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or DMF generally favoring the reaction.

Protocol 1: General Procedure for N-Alkylation of Azetidine with an Alkyl Halide

This protocol describes a general method for the N-alkylation of azetidine using an alkyl bromide in the presence of potassium carbonate.

Materials:

  • Azetidine hydrochloride

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add azetidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated azetidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Data Presentation:

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃CH₃CN2512>90
2Ethyl bromoacetateK₂CO₃DMF251885
31-BromobutaneCs₂CO₃CH₃CN602478

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Section 2: N-Arylation of Azetidines

The introduction of an aryl group onto the azetidine nitrogen is a powerful tool for creating compounds with diverse electronic and steric properties. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3] This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the azetidine.

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the azetidine to the palladium center. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the N-arylated azetidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Azetidine, Base Ar-Pd(II)-N(Azetidine)(L) Ar-Pd(II)-N(Azetidine)(L) Ligand Exchange->Ar-Pd(II)-N(Azetidine)(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-N(Azetidine)(L)->Reductive Elimination Reductive Elimination->Pd(0)L N-Aryl Azetidine N-Aryl Azetidine Reductive Elimination->N-Aryl Azetidine

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of azetidine.

Protocol 2: Palladium-Catalyzed N-Arylation of Azetidine (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of azetidine with an aryl bromide using a palladium catalyst and a phosphine ligand.[3]

Materials:

  • Azetidine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon atmosphere

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the aryl bromide (1.0 eq) and the azetidine (1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the flask or tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideCatalystLigandBaseTemperature (°C)Yield (%)
14-BromotoluenePd₂(dba)₃BINAPNaOtBu10092
22-ChloropyridinePd(OAc)₂XPhosCs₂CO₃11088
31-Bromo-4-methoxybenzenePd(OAc)₂RuPhosK₃PO₄10095

Yields are representative and may vary depending on the specific substrates and conditions.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[4][5] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.

Mechanistic Considerations:

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[4] The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly improve the efficiency of the reaction by stabilizing the copper species and facilitating the coupling process.[6][7]

Protocol 3: Copper-Catalyzed N-Arylation of Azetidine (Ullmann Condensation)

This protocol provides a general procedure for the N-arylation of azetidine with an aryl iodide using a copper catalyst.[7]

Materials:

  • Azetidine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline or L-proline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (N₂ or Ar)

  • Sealed tube or microwave vial

Procedure:

  • To a sealed tube or microwave vial, add CuI (10 mol%), the ligand (20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the aryl iodide (1.0 eq) and the azetidine (1.5 eq).

  • Add DMSO or DMF as the solvent.

  • Seal the tube or vial and heat the reaction mixture to 110-140 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: N-Acylation and N-Sulfonylation of Azetidines

N-acylation and N-sulfonylation are straightforward and highly efficient methods for introducing amide and sulfonamide functionalities, respectively. These reactions are typically performed by treating the azetidine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base.

Mechanistic Overview

Both reactions proceed through a nucleophilic acyl substitution mechanism. The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.

Acylation_Sulfonylation_Workflow cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation Azetidine_A Azetidine N-Acyl Azetidine N-Acyl Azetidine Azetidine_A->N-Acyl Azetidine Base (e.g., Et3N) Acylating Agent R-COCl or (RCO)2O Acylating Agent->N-Acyl Azetidine Azetidine_S Azetidine N-Sulfonyl Azetidine N-Sulfonyl Azetidine Azetidine_S->N-Sulfonyl Azetidine Base (e.g., Pyridine) Sulfonylating Agent R-SO2Cl Sulfonylating Agent->N-Sulfonyl Azetidine

Caption: General workflow for N-acylation and N-sulfonylation of azetidine.

Protocol 4: General Procedure for N-Acylation of Azetidine

This protocol describes a standard method for the N-acylation of azetidine using an acyl chloride.

Materials:

  • Azetidine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the azetidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or flash column chromatography if necessary.

Protocol 5: General Procedure for N-Sulfonylation of Azetidine

This protocol provides a general method for the N-sulfonylation of azetidine using a sulfonyl chloride.

Materials:

  • Azetidine

  • Sulfonyl chloride (e.g., tosyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azetidine (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-sulfonylated azetidine can be purified by recrystallization or flash column chromatography.

Section 4: Reductive Amination for N-Functionalization

Reductive amination is a versatile method for introducing a variety of alkyl groups onto the azetidine nitrogen.[8] This two-step, one-pot process involves the reaction of azetidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated azetidine.

Mechanistic Pathway:

The reaction begins with the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the iminium ion to the desired N-alkylated azetidine.[8] These reducing agents are particularly useful as they are less reactive towards aldehydes and ketones, allowing the reduction to occur selectively on the iminium ion.[8]

Reductive_Amination_Pathway Azetidine Azetidine Hemiaminal Hemiaminal Azetidine->Hemiaminal Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O N-Alkylated Azetidine N-Alkylated Azetidine Iminium Ion->N-Alkylated Azetidine Reducing Agent (e.g., NaBH(OAc)3)

Caption: Mechanistic pathway of reductive amination for N-alkylation of azetidine.

Protocol 6: Reductive Amination of Azetidine with an Aldehyde

This protocol details a general procedure for the N-alkylation of azetidine via reductive amination with an aldehyde.

Materials:

  • Azetidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the azetidine (1.0 eq), the aldehyde (1.0 eq), and dichloroethane.

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The N-functionalization of azetidines is a critical and enabling technology in the synthesis of novel chemical entities for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to access a wide array of N-substituted azetidines. As the demand for structurally novel and diverse small molecules continues to grow, the development of new and more efficient methods for azetidine functionalization will undoubtedly remain an active and important area of research.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Methods for the synthesis of azetidines.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Azetidines in medicinal chemistry: emerging applic
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • A simple and general synthetic route to N-alkylazetidines
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. ChemRxiv.
  • Ullmann Coupling & other Cu C
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Europe PMC.
  • Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar.
  • Regioselective ring opening reactions of azetidines.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Recent advances in the chemistry of metall
  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.
  • Azetidine. Wikipedia.
  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.

Sources

Application Note: Strategic Utilization of 3-[(2-Fluorobenzyl)oxy]azetidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic utility, synthesis, and elaboration of 3-[(2-Fluorobenzyl)oxy]azetidine (and its hydrochloride salt) as a high-value building block in the design of Central Nervous System (CNS) agents.

Executive Summary & Rationale

The 3-alkoxyazetidine scaffold has emerged as a "privileged structure" in modern CNS medicinal chemistry, serving as a superior bioisostere for 3-alkoxypyrrolidines and 4-alkoxypiperidines. The specific derivative, 3-[(2-Fluorobenzyl)oxy]azetidine , combines the physicochemical advantages of the strained azetidine ring with the metabolic stability of the 2-fluorobenzyl moiety.

Why This Scaffold?
  • pKa Modulation: Azetidines (pKa ~10-11) are generally less basic than their pyrrolidine/piperidine counterparts (pKa ~11+), often improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

  • Lipophilicity (LogD) Control: The high

    
     character and compact size of the azetidine ring lower lipophilicity (LogD) relative to larger rings, reducing non-specific binding and improving the metabolic stability profile.
    
  • Metabolic Blockade (The 2-Fluoro Effect): The 2-fluorine atom on the benzyl ring blocks metabolic oxidation at the benzylic position and sterically hinders enzymatic attack at the ortho-position, a common failure point in early CNS leads.

Synthesis Protocol: 3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride

This protocol describes the scalable synthesis of the core building block from commercially available N-Boc-3-hydroxyazetidine .

Reaction Scheme Overview
  • O-Alkylation: N-Boc-3-hydroxyazetidine + 2-Fluorobenzyl bromide (NaH base).

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

Materials & Reagents
  • Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0).

  • Reagent: 2-Fluorobenzyl bromide (CAS: 446-48-0).

  • Base: Sodium hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
Phase A: O-Alkylation (Williamson Ether Synthesis)
  • Preparation: In a flame-dried 3-neck round-bottom flask under N₂ atmosphere, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C (ice/water bath). Add NaH (1.2 eq) portion-wise over 15 minutes.

    • Expert Insight: Maintain internal temperature < 5°C to prevent exotherms and side reactions. Allow stirring for 30 minutes at 0°C to ensure complete alkoxide formation (cessation of H₂ evolution).

  • Alkylation: Add 2-Fluorobenzyl bromide (1.1 eq) dropwise via syringe pump or addition funnel over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Cool back to 0°C. Quench carefully with saturated NH₄Cl (dropwise initially).

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc-intermediate via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).

Phase B: Boc-Deprotection
  • Dissolution: Dissolve the purified intermediate in 1,4-Dioxane (or DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

  • Completion: Warm to room temperature and stir for 2–3 hours. A white precipitate (the amine hydrochloride) should form.

  • Isolation:

    • Dilute with Et₂O (Diethyl ether) to maximize precipitation.

    • Filter the solid under N₂ or Argon (the salt is hygroscopic).

    • Wash the filter cake with Et₂O.

    • Dry under high vacuum to yield 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride as a white solid.

Application: Elaboration into CNS-Active Agents

Once synthesized, this building block is typically coupled to a heteroaryl core (e.g., pyrimidine, pyridine, or quinoline) to generate the final bioactive agent.

Protocol: SₙAr Coupling (General Procedure)

Target: Synthesis of a hypothetical CNS ligand (e.g., GlyT1 or MGLUR5 modulator).

  • Reagents: 3-[(2-Fluorobenzyl)oxy]azetidine HCl (1.0 eq), Heteroaryl Chloride (e.g., 2-chloropyrimidine derivative) (1.0 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (for high-temperature SₙAr) or n-BuOH.

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 80–120°C (depending on the reactivity of the chloride).

    • Expert Insight: For unreactive chlorides, use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C).

  • Workup: Dilute with EtOAc, wash with water/brine, dry, and concentrate.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for CNS leads to ensure >98% purity.

Comparative Data: Azetidine vs. Traditional Scaffolds

The following table highlights why the 3-alkoxyazetidine scaffold is preferred over pyrrolidine in CNS applications.

Property3-Alkoxyazetidine Core3-Alkoxypyrrolidine CoreImpact on CNS Design
pKa (Parent Amine) ~10.0 – 10.5~11.0 – 11.5Lower pKa improves neutral fraction at pH 7.4, enhancing BBB penetration.
LogD (Lipophilicity) Lower (More Polar)HigherLower LogD reduces non-specific binding and improves solubility.
Metabolic Stability High (Strained Ring)ModerateAzetidines are often less prone to oxidative metabolism than pyrrolidines.
Vector Orientation "V-shape" (Puckered)EnvelopeDistinct vector allows access to unique binding pockets (e.g., GPCR allosteric sites).

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic logic of using this scaffold.

CNS_Scaffold_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: CNS Library Generation Start N-Boc-3-Hydroxyazetidine (Starting Material) Step1 O-Alkylation (NaH + 2-F-BnBr) Start->Step1 Inter N-Boc-3-[(2-F-Bn)oxy]azetidine Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Logic Why 2-Fluoro? • Blocks Metabolic Oxidation • Modulates Lipophilicity Inter->Logic Core 3-[(2-Fluorobenzyl)oxy]azetidine HCl (The Scaffold) Step2->Core Coupling SₙAr or Buchwald Coupling (Heteroaryl-Cl + Base) Core->Coupling + Ar-Cl Final CNS-Active Candidate (GPCR/Ion Channel Ligand) Coupling->Final

Figure 1: Synthetic workflow for the 3-[(2-Fluorobenzyl)oxy]azetidine scaffold and its elaboration into CNS-active agents.

References

  • Lowe, J. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Link

  • Burkhard, J. A., et al. (2010). Oxetanes and Azetidines in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes and azetidines: Synthesis and incorporation into drug-like scaffolds. Journal of Medicinal Chemistry. Link

  • Ombito, J. O., et al. (2025).[1] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link

  • ChemScene Data Sheet. (2024). 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride (Analogous Compound Reference). Link

Sources

Troubleshooting & Optimization

Stability and degradation pathways of "3-[(2-Fluorobenzyl)oxy]azetidine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific stability profile and degradation mechanisms of 3-[(2-Fluorobenzyl)oxy]azetidine . This content is designed for researchers requiring immediate, actionable troubleshooting steps.

CAS: (Generic Azetidine Core) | Class: Heterocyclic Building Block / Ether

Executive Stability Profile

Status: METASTABLE / SENSITIVE As a Senior Application Scientist, I must emphasize that this molecule combines two chemically distinct reactive centers: a highly strained azetidine ring and a benzylic ether linkage.[1] While the 2-fluorobenzyl group adds metabolic stability (blocking ortho-oxidation), the azetidine core is the critical failure point.

  • Primary Risk: Acid-catalyzed ring opening (hydrolysis/nucleophilic attack).[1]

  • Secondary Risk: Oxidative dealkylation of the benzylic ether.[1]

  • Storage Requirement: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid protic solvents for long-term storage.[1]

Critical Troubleshooting (FAQ Format)

Q1: My sample arrived as a viscous yellow oil, but it was supposed to be a white solid/colorless liquid. Is it degraded?

Diagnosis: Likely Polymerization or Oxidation .[1]

  • Mechanism: Free-base azetidines are prone to ring-opening polymerization (ROP) initiated by trace moisture or carbon dioxide (forming carbamates).[1] The yellowing often indicates N-oxide formation or degradation products involving the benzyl group.[1]

  • Action: Check purity via LC-MS (avoid GC, see Q3). If purity is >90%, purify immediately via neutral alumina filtration.[1] If <80%, repurify or discard.[1]

  • Prevention: Always store the free base under Argon.[1] If possible, convert to a salt (e.g., Oxalate or Fumarate) which are often more stable solids than the HCl salt (see Q2).

Q2: I converted the free base to an HCl salt for storage, but it degraded. Why?

Diagnosis: Nucleophilic Ring Opening .

  • The Science: Protonation of the azetidine nitrogen creates a highly electrophilic azetidinium ion. While this stabilizes the amine against oxidation, the chloride counter-ion (

    
    ) is sufficiently nucleophilic to attack the ring carbons, causing ring opening to form 1-chloro-3-[(2-fluorobenzyl)oxy]propan-2-amine derivatives.
    
  • Solution: Use non-nucleophilic acids for salt formation, such as Trifluoroacetic acid (TFA) , Oxalic acid , or Fumaric acid . These anions are less likely to attack the strained ring.[1]

Q3: I see multiple peaks in GC-MS, but the NMR looks clean. What is happening?

Diagnosis: Thermal Degradation (Artifacts) .

  • Reasoning: Azetidines are thermally unstable.[1] The high injector port temperatures (250°C+) of a GC-MS can force the ring to open or undergo elimination reactions (Hofmann elimination) inside the instrument.

  • Protocol: Switch to LC-MS (ESI+) . Use a low-pH mobile phase (0.1% Formic Acid) only if the run time is short (<10 min) and temperature is low (<40°C).

Deep-Dive: Degradation Pathways

Understanding how the molecule breaks down is essential for designing your experiments.[1]

Pathway A: Acid-Catalyzed Ring Opening (The "Strain Release" Trap)

The azetidine ring possesses ~26 kcal/mol of ring strain. In acidic media (pH < 4), the nitrogen protonates. Water or other nucleophiles then attack the


-carbon, relieving the strain but destroying the molecule.
Pathway B: Oxidative Dealkylation (Benzylic)

The ether oxygen activates the benzylic position. While the 2-Fluoro substituent provides some steric protection and electron withdrawal (lowering the electron density slightly compared to a methoxy-benzyl), the benzylic carbon remains susceptible to radical oxidation or CYP450-mediated hydroxylation, leading to cleavage into 2-fluorobenzaldehyde and 3-hydroxyazetidine .

Visualizing the Degradation Logic

DegradationPathways Start 3-[(2-Fluorobenzyl)oxy]azetidine (Intact Molecule) Oxidation Oxidative Stress (Air/Light/Enzymes) Start->Oxidation Radical Attack Azetidinium Azetidinium Ion (Activated Intermediate) Start->Azetidinium Protonation Acid Acidic Conditions (H+ / Nucleophile) Benzaldehyde 2-Fluorobenzaldehyde + 3-Hydroxyazetidine Oxidation->Benzaldehyde C-O Bond Cleavage RingOpen Ring Opening Product (Amino-Alcohol Derivative) Azetidinium->RingOpen Nucleophilic Attack (Cl-, H2O)

Figure 1: Primary degradation pathways.[1] Note that acid-catalyzed ring opening is the dominant risk during chemical synthesis and storage.

Optimized Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Do not rely on standard generic gradients. The polarity difference between the intact ether and the ring-opened amine is significant.

ParameterSettingRationale
Column C18 (High pH stable preferred, e.g., XBridge)Allows running at pH > 7 to keep azetidine neutral.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.[1]0)CRITICAL: Basic pH prevents on-column ring opening.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 95% B over 12 minCaptures both polar amine degradants and lipophilic benzyl fragments.[1]
Detection UV @ 254 nm (Benzyl) & 210 nm (Azetidine)The 2-Fluorobenzyl group has a distinct UV signature.
Protocol B: Safe Deprotection/Handling

If this molecule is an intermediate where the nitrogen is protected (e.g., N-Boc-3-[(2-fluorobenzyl)oxy]azetidine), deprotection requires care.

  • Avoid: HCl in Dioxane/Methanol (High risk of ring opening via

    
     attack).[1]
    
  • Preferred: TFA in Dichloromethane (1:4 v/v) at 0°C .

  • Quench: Immediately quench with saturated aqueous

    
     at 0°C. Do not let the acidic solution stand at room temperature.
    
  • Isolation: Extract immediately into organic solvent (DCM/EtOAc) and dry over

    
    .
    

Decision Tree: Handling Your Sample

HandlingFlowchart Start Sample Arrival: 3-[(2-Fluorobenzyl)oxy]azetidine FormCheck Is it a Salt or Free Base? Start->FormCheck Salt Salt Form FormCheck->Salt FreeBase Free Base (Oil/Solid) FormCheck->FreeBase SaltType Check Counter-ion Salt->SaltType FreeBaseAction Is immediate use planned? FreeBase->FreeBaseAction HCl HCl Salt SaltType->HCl TFA_Ox TFA/Oxalate SaltType->TFA_Ox ActionHCl Store -80°C Keep strictly dry HCl->ActionHCl ActionTFA Store -20°C Standard Desiccator TFA_Ox->ActionTFA YesUse Dissolve in non-protic solvent (THF/DCM) just before use FreeBaseAction->YesUse Yes NoStore Convert to Oxalate Salt OR Store under Argon @ -80°C FreeBaseAction->NoStore No

Figure 2: Workflow for determining storage and handling conditions based on chemical form.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1][2] ACS Medicinal Chemistry Letters. (Demonstrates the acid-mediated ring-opening mechanism and the role of pKa in azetidine stability).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Authoritative source on Benzyl ether stability and cleavage conditions).

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[1] (Review of azetidine reactivity and ring strain).

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.[1] (Mechanisms of ether dealkylation and CYP450 oxidation).

Sources

Technical Support Center: Intramolecular Cyclization for Azetidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting intramolecular cyclization for the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming this strained four-membered ring system. The inherent ring strain of azetidines, while synthetically challenging, makes them valuable scaffolds in medicinal chemistry.[1][2][3] This guide provides in-depth, experience-driven advice to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your azetidine synthesis. Each entry details potential causes and provides actionable solutions.

Question 1: My reaction shows no product formation, and I only recover the starting material. What are the likely causes?

Answer:

Several factors can lead to a complete lack of reactivity in an intramolecular cyclization to form an azetidine. These generally fall into three categories: an insufficiently reactive electrophile, a poor nucleophile, or unfavorable reaction kinetics.

  • Poor Leaving Group: The intramolecular nucleophilic substitution is the most common method for azetidine ring formation.[4] This reaction requires a good leaving group at the γ-position. Halides (I, Br, Cl) and sulfonates (mesylate, tosylate, triflate) are commonly employed.[5] If you are using a hydroxyl group, it must be activated in situ, for example, through a Mitsunobu reaction.[6][7]

    • Troubleshooting Steps:

      • Assess Leaving Group Ability: Ensure your chosen leaving group is appropriate. For instance, chlorides are less reactive than bromides and iodides.

      • Improve the Leaving Group: If using a sulfonate ester, consider switching from mesylate to the more reactive tosylate or triflate.

      • Mitsunobu Reaction Check: If performing a Mitsunobu reaction, ensure your reagents (e.g., DEAD/DIAD and PPh3) are fresh and anhydrous.[8] Old or wet reagents can significantly reduce reaction efficiency.[8]

  • Steric Hindrance: The formation of a four-membered ring is sensitive to steric bulk around the reacting centers. Bulky substituents on the carbon bearing the leaving group or on the nitrogen nucleophile can impede the required orbital overlap for cyclization.

    • Troubleshooting Steps:

      • Analyze Your Substrate: Examine the steric environment around the reaction centers.

      • Modify the Substrate: If possible, redesign the synthesis to use less sterically demanding protecting groups or substituents.

  • Incorrect Reaction Conditions: Temperature, solvent, and base choice are critical.

    • Troubleshooting Steps:

      • Increase Temperature: The activation energy for forming a strained ring can be high. Cautiously increase the reaction temperature.

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.

      • Base Selection: The nitrogen nucleophile often needs to be deprotonated. Use a non-nucleophilic base that is strong enough to deprotonate the amine without causing side reactions. Common choices include NaH, K2CO3, or DBU. The pKa of the N-H bond will dictate the required base strength.

Question 2: My reaction is producing a low yield of the desired azetidine, and I observe multiple side products. What are the competing reactions?

Answer:

Low yields are often due to competing side reactions. The primary culprits are intermolecular reactions and elimination reactions.

  • Intermolecular Dimerization/Polymerization: If the concentration of your starting material is too high, the nucleophilic nitrogen can react with the electrophilic carbon of another molecule, leading to dimers and polymers.

    • Troubleshooting Protocol: High Dilution Conditions

      • Principle: Favoring intramolecular reactions over intermolecular ones can be achieved by keeping the concentration of the substrate low.

      • Procedure:

        • Dissolve your substrate in a large volume of solvent (e.g., 0.01 M to 0.001 M).

        • Use a syringe pump to add the substrate solution slowly over several hours to the reaction mixture containing the base at the desired temperature. This maintains a very low instantaneous concentration of the starting material.

  • Elimination Reactions: If there is an abstractable proton on the carbon adjacent to the leaving group, an E2 elimination can compete with the desired SN2 cyclization, forming an alkene.

    • Troubleshooting Steps:

      • Base Selection: Use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) to disfavor elimination.

      • Leaving Group Choice: "Softer" leaving groups like iodide can sometimes favor substitution over elimination compared to "harder" leaving groups like tosylate.

Question 3: I am attempting a Mitsunobu reaction to form the azetidine from a γ-amino alcohol, but it is not working. What should I consider?

Answer:

The Mitsunobu reaction is a powerful tool for this transformation but has its own set of challenges.[6][7][9]

  • pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[7][9] While sulfonamides are excellent nucleophiles for this reaction, simple amines can be problematic. The betaine intermediate formed from the phosphine and the azodicarboxylate needs to be protonated by the nucleophile.[9]

    • Troubleshooting Steps:

      • Protecting Group Strategy: Use an electron-withdrawing protecting group on the nitrogen (e.g., tosyl, nosyl, or Boc) to increase its acidity. The tosyl group is very common in this context.

      • Reagent Purity: As mentioned before, ensure the purity and dryness of your DEAD/DIAD and PPh3.[8]

  • Order of Addition: The order in which reagents are added can be crucial.

    • Recommended Protocol:

      • Dissolve the amino alcohol and triphenylphosphine in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N2 or Ar).

      • Cool the solution to 0 °C.

      • Slowly add the azodicarboxylate (DEAD or DIAD) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion.

Frequently Asked Questions (FAQs)

Q1: What are Baldwin's Rules, and how do they apply to azetidine formation?

A1: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions.[10][11] The formation of an azetidine via intramolecular nucleophilic substitution is classified as a 4-exo-tet cyclization. According to Baldwin's rules, all exo-tet reactions are favored.[11][12] This means that the trajectory of the nucleophilic attack on the tetrahedral carbon is geometrically favorable. While these rules provide a good general guideline, other factors like sterics and electronics can also influence the reaction's success.[12]

Baldwin_Rule_Azetidine Baldwin's Rule for Azetidine Formation cluster_substrate Substrate cluster_transition_state Transition State cluster_product Product A Nitrogen Nucleophile (Nu) TS [Nu---C---LG]‡ A->TS 4-exo-tet (Favored) B γ-Carbon C Leaving Group (LG) D α-Carbon E β-Carbon Azetidine Azetidine Ring TS->Azetidine

Q2: Which protecting groups are best for the nitrogen atom during azetidine synthesis?

A2: The choice of protecting group is critical and depends on the reaction conditions and the desired final product.

  • Sulfonamides (Tosyl, Nosyl): These are excellent choices for cyclizations involving nucleophilic substitution. They increase the acidity of the N-H proton, making deprotonation easier, and are good nucleophiles in Mitsunobu reactions. They are also stable but require harsh conditions for removal (e.g., dissolving metal reduction or strong acid).

  • Carbamates (Boc, Cbz): The Boc group is widely used due to its ease of removal under acidic conditions. However, the nitrogen of a Boc-protected amine is less nucleophilic than that of a sulfonamide.

  • Benzyl (Bn): Benzyl groups are robust and can be removed by catalytic hydrogenation. N-benzylated amines are generally more nucleophilic than their N-sulfonylated counterparts.

Protecting GroupActivationRemoval Conditions
Tosyl (Ts) Strongly ActivatingNa/NH3, HBr/phenol
Nosyl (Ns) Strongly ActivatingThiophenol/K2CO3
Boc DeactivatingStrong Acid (TFA)
Benzyl (Bn) NeutralCatalytic Hydrogenation (H2, Pd/C)

Q3: Can I form an azetidine ring from an epoxide precursor?

A3: Yes, the intramolecular aminolysis of an epoxy amine is a viable method for constructing the azetidine ring.[5] This reaction typically requires catalysis by a Lewis acid, such as La(OTf)3, to activate the epoxide ring for nucleophilic attack by the amine.[5] The regioselectivity of the ring-opening (attack at C3 vs. C4 of the epoxide) can be influenced by the substrate's stereochemistry and the choice of catalyst.[5]

Epoxide_Cyclization Lewis Acid-Catalyzed Azetidine Synthesis from Epoxides start γ-Amino Epoxide catalyst Lewis Acid (e.g., La(OTf)3) start->catalyst Coordination intermediate Activated Epoxide-Catalyst Complex catalyst->intermediate product 3-Hydroxy- Azetidine intermediate->product Intramolecular Nucleophilic Attack

References

  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022-11-30). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30). Available at: [Link]

  • Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes - YouTube. (2022-10-06). Available at: [Link]

  • Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed. (2025-07-23). Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. (2024-03-27). Available at: [Link]

  • Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles - The Royal Society of Chemistry. (2021-07-31). Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021-09-30). Available at: [Link]

  • Baldwin's rules - Wikipedia. Available at: [Link]

  • Example for azetidine synthesis by nucleophilic substitution - ResearchGate. Available at: [Link]

  • Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Available at: [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

  • synthesis of azetidine .pptx - Slideshare. Available at: [Link]

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes | Organic Letters - ACS Publications. (2022-04-19). Available at: [Link]

  • The Baldwin Rules for Ring Closure. (2006-01-21). Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction issues : r/chemistry - Reddit. Available at: [Link]

  • Baldwin's Rules For Ring Closure - Chemistry Notes. (2022-04-26). Available at: [Link]

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition | ChemRxiv. Available at: [Link]

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Technical Support Center: Optimization of Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of azetidine-containing molecules. The construction of the strained 4-membered azetidine ring presents unique challenges, often leading to low yields or undesired side products. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the azetidine ring so challenging compared to pyrrolidines or piperidines?

A1: The primary challenge lies in the high ring strain of the four-membered system.[1][2][3] Thermodynamically, the formation of five- and six-membered rings is generally more favorable. The synthesis of azetidines via intramolecular cyclization requires overcoming a significant activation energy barrier and often competes with thermodynamically favored pathways.[4] Kinetically controlled conditions are therefore crucial for successful azetidine ring closure.[4]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reactions include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the starting material can react with another molecule, leading to dimers or polymers. This is particularly common at high concentrations.

  • Elimination: If the leaving group is on a secondary or tertiary carbon, an elimination reaction to form an alkene can compete with the desired nucleophilic substitution.

  • Formation of Larger Rings: Depending on the substrate, rearrangement or cyclization at a different position can lead to the formation of more stable five-membered (pyrrolidine) or six-membered (piperidine) rings.[4]

  • Ring Opening of Products: The inherent strain in the azetidine ring can make it susceptible to nucleophilic ring-opening, especially under acidic or certain catalytic conditions.[2][5]

Q3: What is the best general approach for synthesizing a substituted azetidine?

A3: The most common and versatile method is the intramolecular cyclization of a γ-amino alcohol or a related derivative.[6] This typically involves a two-step process:

  • Activation of the hydroxyl group: The alcohol is converted into a good leaving group, such as a tosylate, mesylate, or halide.

  • Base-mediated ring closure: A suitable base is used to deprotonate the amine, which then acts as an internal nucleophile to displace the leaving group and form the azetidine ring.[6]

Troubleshooting Guide: A-Z of Azetidine Synthesis

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reaction.

Issue 1: Low or No Product Yield

Q: I'm getting very low yields of my desired azetidine. What are the first things I should check?

A: Low yield is the most common problem. Here’s a systematic approach to troubleshooting:

  • Confirm Starting Material Quality: Ensure your γ-amino alcohol is pure. Impurities can interfere with the reaction.

  • Verify Activation of the Leaving Group: The conversion of the alcohol to a tosylate or mesylate is critical. Monitor this step by TLC or LC-MS to ensure it has gone to completion before initiating cyclization. Incomplete activation is a frequent cause of failure.

  • Choice of Base and Solvent: This is one of the most critical parameters.

    • Strong, Non-nucleophilic Bases are Preferred: A strong base is needed to deprotonate the amine (or sulfonamide) to initiate the cyclization.[6] However, a nucleophilic base can compete with the intramolecular reaction. Sterically hindered bases like potassium tert-butoxide or sodium hydride (NaH) are often good choices.

    • Solvent Polarity: Aprotic polar solvents like THF, DMF, or DMSO are generally used to dissolve the reactants and facilitate the SN2 reaction.[6]

  • Reaction Temperature: The cyclization is often performed at elevated temperatures (reflux) to overcome the activation barrier.[6] However, excessively high temperatures can promote side reactions like elimination. A systematic temperature screen is recommended.

  • Concentration (The High Dilution Principle): To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run at high dilution (typically 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the base.

Q: I've optimized the base, solvent, and temperature, but my yield is still poor. Could the protecting group on the nitrogen be the issue?

A: Absolutely. The nature of the nitrogen protecting group significantly influences its nucleophilicity.

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts) or mesyl (Ms) are commonly used to protect the amine and also activate it for deprotonation. However, very strong EWGs can reduce the nitrogen's nucleophilicity to a point where the ring closure is slow.[6]

  • Bulky Groups: Large, sterically demanding protecting groups can hinder the approach of the nitrogen nucleophile to the electrophilic carbon, slowing down the cyclization.

  • Acid/Base Labile Groups: Ensure your protecting group is stable to the reaction conditions. For example, a Boc group may not be stable if any acidic conditions are generated.

Issue 2: Formation of an Elimination Byproduct

Q: I'm observing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

A: The competition between SN2 (cyclization) and E2 (elimination) is a classic problem. Here's how to favor substitution:

  • Choice of Leaving Group: "Softer" leaving groups tend to favor substitution. While tosylates and mesylates are common, if elimination is a major issue, consider using a halide (e.g., iodide) as the leaving group.

  • Use a Less Hindered Base: Bulky bases like potassium tert-butoxide are more prone to acting as a base for elimination. A less hindered but still strong base, such as sodium hydride (NaH), might favor the SN2 pathway.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the amount of elimination byproduct.

Issue 3: Dimer or Polymer Formation

Q: My main product appears to be a dimer or a higher molecular weight polymer. What's causing this?

A: This is a clear indication that the intermolecular reaction is outcompeting the desired intramolecular cyclization.

  • Apply the High Dilution Principle: This is the most effective solution. Perform the reaction at a very low concentration (e.g., 0.01 M). A syringe pump to slowly add the substrate to the reaction mixture over several hours is a highly effective technique to maintain low concentrations and favor the intramolecular pathway.

Visualizing the Process

General Reaction and Competing Pathways

The following diagram illustrates the desired 4-exo-tet cyclization for azetidine formation versus the common intermolecular and elimination side reactions.

G cluster_start Starting Material cluster_products Potential Products start γ-Amino Substrate (with Leaving Group LG) azetidine Desired Azetidine (Intramolecular SN2) start->azetidine High Dilution Strong, Non-Bulky Base (4-exo-tet) dimer Dimer/Polymer (Intermolecular SN2) start->dimer High Concentration alkene Alkene Byproduct (E2 Elimination) start->alkene Bulky Base Higher Temperature Troubleshooting_Workflow start Low Yield of Azetidine check_activation Is the OH activation (e.g., tosylation) complete? start->check_activation optimize_activation Re-run activation step. Monitor by TLC/LC-MS. check_activation->optimize_activation No check_conditions Are reaction conditions optimized? check_activation->check_conditions Yes optimize_activation->check_activation optimize_base Screen Bases: NaH, KHMDS, KOtBu check_conditions->optimize_base No optimize_solvent Screen Solvents: THF, DMF, DMSO check_conditions->optimize_solvent No optimize_temp Screen Temperature: RT to Reflux check_conditions->optimize_temp No check_concentration Is reaction run at high dilution (<0.05 M)? check_conditions->check_concentration Yes optimize_base->check_conditions optimize_solvent->check_conditions optimize_temp->check_conditions use_syringe_pump Use syringe pump for slow addition of substrate. check_concentration->use_syringe_pump No success Improved Yield check_concentration->success Yes use_syringe_pump->check_concentration

Caption: Decision tree for troubleshooting low azetidine yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol

This two-step protocol is a representative example of azetidine synthesis via intramolecular cyclization.

Step A: Mesylation of 3-(Tosylamino)propan-1-ol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-(tosylamino)propan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (Et3N, 1.5 equiv) dropwise to the stirred solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then add anhydrous DMF to make a 0.1 M solution based on the starting mesylate.

  • Substrate Addition: Dissolve the crude mesylate from Step A in a small amount of anhydrous DMF. Add this solution dropwise to the stirred suspension of NaH at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate and the appearance of the azetidine product. The reaction may take 4-12 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water to destroy any excess NaH. Dilute with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-tosyl-azetidine.

Data Summary Table

The choice of base is critical for successful cyclization. The table below summarizes common bases and their typical applications in azetidine synthesis.

BasepKa (Conjugate Acid)Common Solvent(s)Key Considerations
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic. Good for most substrates. Requires careful handling (flammable).
Potassium tert-Butoxide~19THF, t-BuOHStrong, sterically hindered. Can promote elimination in sensitive substrates.
LiHMDS / KHMDS~26THFVery strong, non-nucleophilic. Good for deprotonating less acidic N-H bonds (e.g., on EWGs). [6]
Cesium Carbonate (Cs2CO3)~10DMF, AcetonitrileMilder base. Effective in some cases, particularly with more reactive leaving groups.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47695-47725. [Link]

  • Couty, F., & Evano, G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 54(23), 4985-5002. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 10, 2024, from [Link]

  • Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3344-3359. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2018). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 23(11), 2843. [Link]

  • Nagy, V., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11219-11233. [Link]

  • Kuriyama, Y., Uesugi, S., & Onishi, T. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1064943. [Link]

  • Scott, J. D., & Williams, T. M. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1622. [Link]

  • Zuo, Z., & Li, T. (2022). Digonal ring closures for the synthesis of azetidines. Chemical Science, 13(21), 6245-6250. [Link]

  • Gize, A., & Brachet, E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 932-938. [Link]

  • Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved February 10, 2024, from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]

Sources

Azetidine Synthesis Stereochemistry Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereocontrolled Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined azetidine rings. Due to their inherent ring strain (approximately 25.4 kcal/mol), synthesizing these four-membered heterocycles with precise stereocontrol presents a unique set of challenges.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Part 1: Troubleshooting Guide - Common Stereochemical Issues

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Diastereoselectivity in Intramolecular Cyclization of Acyclic Precursors

Question: "My intramolecular cyclization of a γ-amino alcohol derivative is yielding a nearly 1:1 mixture of cis and trans azetidines. How can I improve the diastereoselectivity?"

Answer: Low diastereoselectivity in the intramolecular cyclization to form 2,4-substituted azetidines is a frequent challenge. The stereochemical outcome is determined by the transition state energetics of the ring-closing step, which is influenced by several factors.

Root Causes & Solutions:

  • Poor Leaving Group: An inefficient leaving group can slow the rate of the desired SN2 cyclization, allowing for competing reaction pathways or equilibration of intermediates that erode stereoselectivity.[1]

    • Solution: Convert the hydroxyl group to a better leaving group. Mesylates (Ms), tosylates (Ts), or triflates (Tf) are excellent choices. The activation is typically performed in situ. For example, treatment of a β-amino alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, followed by a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce ring closure, can be highly effective.[1]

  • Steric Hindrance: Bulky substituents on the acyclic precursor can create unfavorable steric interactions in the desired transition state, raising its energy and making it less competitive.

    • Solution:

      • Protecting Group Modification: The choice of the nitrogen protecting group is critical. A bulky protecting group can influence the preferred conformation of the precursor. Experiment with different protecting groups (e.g., Boc, Ts, Cbz) to find one that biases the conformation toward the desired diastereomer.[1] Electron-withdrawing groups like tosyl can also enhance the stability of the final product.[1]

      • Substrate Modification: If possible, redesign the substrate to minimize steric clashes along the backbone that would disfavor the required cyclization conformation.

  • Reaction Conditions: Temperature and solvent can have a profound impact on diastereoselectivity by altering the energies of the competing transition states.[2]

    • Solution:

      • Temperature Screening: Lowering the reaction temperature often enhances selectivity by amplifying small differences in activation energies between the diastereomeric transition states.

      • Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the acyclic precursor and the transition state. Screen a range of solvents with varying properties (e.g., polar aprotic like acetonitrile, non-polar like toluene, or halogenated solvents like dichloromethane).

Workflow for Optimizing Diastereoselectivity in Cyclization from a β-Amino Alcohol:

G start Low Diastereoselectivity Observed lg Step 1: Activate Hydroxyl Group (e.g., MsCl, TsCl) start->lg base Step 2: Optimize Base for Cyclization (e.g., DBU, K2CO3) lg->base temp Step 3: Screen Reaction Temperature (e.g., RT, 0°C, -20°C) base->temp solvent Step 4: Screen Solvents (e.g., MeCN, DCM, Toluene) temp->solvent pg Step 5: Modify N-Protecting Group (e.g., Boc, Ts, Cbz) solvent->pg end Improved Diastereoselectivity pg->end

Caption: Decision workflow for troubleshooting low diastereoselectivity.

Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Synthesis

Question: "I am attempting an enantioselective [2+2] cycloaddition to synthesize a chiral azetidine, but the enantiomeric excess (ee) is low. What are the common pitfalls?"

Answer: Achieving high enantioselectivity in catalytic reactions for azetidine synthesis, such as aza Paternò-Büchi reactions or copper-catalyzed boryl allylation of azetines, requires careful optimization of the catalyst system and reaction conditions.[3][4]

Root Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The chiral ligand is the primary source of stereochemical information. A mismatch between the ligand, metal, and substrate can lead to a poorly organized and non-selective transition state.

    • Solution:

      • Ligand Screening: Screen a library of chiral ligands. For copper-catalyzed reactions, bisphosphine ligands are common.[3] For photocatalytic reactions, the choice of a chiral sensitizer or catalyst is key.[5]

      • Metal Salt Variation: The counterion of the metal salt can influence the Lewis acidity and coordination geometry of the catalyst. Experiment with different metal precursors (e.g., CuBr vs. Cu(OTf)2).

  • Background Uncatalyzed Reaction: A non-selective background reaction that proceeds without the chiral catalyst will erode the overall ee.

    • Solution:

      • Lower Temperature: Decrease the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy than the catalyzed one.

      • Reduce Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to aggregation or off-cycle pathways. Titrate the catalyst loading to find the optimal concentration.

  • Substrate Control Issues: The substrate itself may have functional groups that interfere with the catalyst or direct the reaction through an undesired pathway.

    • Solution: Modify the protecting group on the nitrogen or other functional groups on the substrate. The electronic and steric properties of these groups can influence how the substrate interacts with the chiral catalyst.

Experimental Protocol: Diastereoselective Synthesis of N-Aryl-2-Cyanoazetidines from β-Amino Alcohols

This protocol is adapted from a method that provides predictable diastereoselectivity.[6]

  • Step 1: Copper-Catalyzed N-Arylation

    • To a solution of the β-amino alcohol (1.0 equiv) in toluene, add the aryl halide (1.1 equiv), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv).[1]

    • Heat the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

  • Step 2: N-Cyanomethylation

    • Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile. Add K2CO3 (2.0 equiv) and bromoacetonitrile (1.2 equiv).[1]

    • Stir at room temperature until the reaction is complete. Purify as in Step 1.

  • Step 3: One-Pot Mesylation and Ring Closure

    • Dissolve the N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.

    • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

    • Allow the reaction to warm to room temperature. Once mesylation is complete (monitor by TLC), add DBU (1.5 equiv) to induce ring closure.[1]

    • Stir until azetidine formation is complete. Quench with water, extract with dichloromethane, and wash the combined organic layers. Dry, concentrate, and purify by column chromatography.

Issue 3: Epimerization of a Pre-existing Stereocenter or the Azetidine Product

Question: "I've successfully synthesized my azetidine with good stereocontrol, but I'm observing epimerization at the C2 position during purification or subsequent steps. Why is this happening and how can I prevent it?"

Answer: The proton at the C2 position of an azetidine can be acidic, especially if it is adjacent to an electron-withdrawing group (e.g., an ester or nitrile). This makes the stereocenter susceptible to epimerization under basic or even mildly acidic conditions.

Root Causes & Solutions:

  • Basic Conditions: Exposure to strong or even moderate bases can deprotonate the C2 position, leading to a planar carbanion or enolate intermediate, which can then be re-protonated from either face, causing racemization or epimerization. The nature of the N-substituent plays a crucial role; for instance, N-Me azetidines have been observed to undergo extensive epimerization.[6]

    • Solution:

      • Neutral Purification: Use neutral or deactivated silica gel for chromatography. If necessary, add a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking without causing epimerization.

      • Avoid Strong Bases: During workup and subsequent reactions, use non-nucleophilic or sterically hindered bases where possible. If a strong base is required, use low temperatures and quench the reaction quickly.

  • Acidic Conditions: While less common, some Lewis acids or strong Brønsted acids can facilitate epimerization through ring-opening and closing mechanisms or by catalyzing enolization.

    • Solution: Maintain neutral or slightly basic conditions during workup and purification.[1] If an acidic deprotection is necessary, screen milder acids or perform the reaction at low temperatures.

  • N-Protecting Group: The choice of the nitrogen protecting group can influence the acidity of the C2 proton.

    • Solution: Electron-withdrawing groups like sulfonyls (e.g., tosyl) can increase the acidity of the C2 proton. If epimerization is a persistent issue, consider a protecting group that is less electron-withdrawing if the synthesis allows.

Table 1: Influence of N-Protecting Groups on Azetidine Stability and Reactivity

Protecting GroupElectron-Donating/WithdrawingStability of Azetidine RingC2-Proton AcidityCommon Deprotection Conditions
Tosyl (Ts) Strongly WithdrawingHighIncreasedStrong reducing agents (e.g., Na/naphthalene)
Boc Withdrawing (Carbamate)ModerateModerateAcid (e.g., TFA, HCl)
Cbz Withdrawing (Carbamate)ModerateModerateHydrogenolysis (e.g., H2, Pd/C)
Benzyl (Bn) Neutral/Slightly DonatingLowerLowerHydrogenolysis (e.g., H2, Pd/C)

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to control stereochemistry in azetidine synthesis?

A1: There are three primary strategies:

  • Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, often from the "chiral pool" (e.g., amino acids or carbohydrates), where the existing stereocenters direct the formation of new ones during the cyclization.[7] The synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid from a chiral oxazolidine is a prime example.[8]

  • Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the acyclic precursor. It directs the stereochemical outcome of the ring-closing reaction and is then removed. Chiral tert-butanesulfinamide is a highly effective auxiliary for the synthesis of C2-substituted azetidines.[8]

  • Catalyst-Controlled Synthesis: A chiral catalyst is used in a substoichiometric amount to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Examples include copper-catalyzed asymmetric additions to azetines and visible-light-mediated [2+2] photocycloadditions using a chiral catalyst.[3][4]

Q2: My [2+2] photocycloaddition (aza Paternò-Büchi reaction) is not working. What should I check?

A2: The aza Paternò-Büchi reaction can be challenging.[9] Success often depends on:

  • Imine Reactivity: Simple imines often do not undergo this reaction efficiently. The imine needs to be activated, for example, by using glyoxylate oximes which can be activated via triplet energy transfer with a photocatalyst like Ir(III) complexes.[5][10]

  • Energy Transfer: Ensure you are using the correct light source (e.g., blue LEDs) and a suitable photocatalyst that can efficiently transfer energy to the imine precursor to form the reactive triplet state.[5]

  • Alkene Partner: Both activated and unactivated alkenes can be used, but the reaction efficiency may vary. Ensure the alkene concentration is sufficient.

Q3: I am trying to synthesize a cis-2,3-disubstituted azetidine. Which methods are most reliable?

A3: Achieving cis-2,3-disubstitution with high diastereoselectivity is a common goal. One effective method is through the diastereoselective hydrozirconation of an appropriate precursor, followed by base-promoted intramolecular cyclization.[8] Another powerful, modern approach is the copper-catalyzed boryl allylation of 2-azetines, which has been shown to produce a range of cis-2,3-disubstituted azetidines with high diastereoselectivity and enantioselectivity.[3][4]

Q4: How can I best purify azetidine diastereomers?

A4: The separation of azetidine diastereomers typically relies on column chromatography.

  • Stationary Phase: Use standard silica gel, but if you suspect decomposition or epimerization, switch to deactivated (neutral) silica or alumina.

  • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is standard. For more polar azetidines, systems like dichloromethane/methanol may be necessary.

  • Additive: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent can significantly improve peak shape and prevent decomposition on the column, especially for free-base azetidines.[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative normal-phase or reverse-phase HPLC can be very effective. Chiral HPLC is necessary for separating enantiomers and for determining enantiomeric excess.

Mechanism Diagram: Stereochemical Control in Intramolecular Aminolysis of a cis-Epoxy Amine

G sub cis-3,4-Epoxy Amine complex Lewis Acid-Epoxide Complex (Activation) sub->complex Coordination cat La(OTf)3 Catalyst cat->complex ts Transition State (Backside Attack) complex->ts Intramolecular SN2 Attack (4-exo-tet) prod cis-3-Hydroxyazetidine (Stereospecific Product) ts->prod

Caption: La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds via a backside SN2 attack, leading to a stereospecific synthesis of the corresponding azetidine.

References

  • Szostak, M. & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48999-49033. [Link]

  • Lenci, E., & Trabocchi, A. (2020). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. European Journal of Organic Chemistry, 2020(1), 22-37. [Link]

  • Voss, E. et al. (2017). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]

  • Palazzino, G. et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 4967. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Li, W. et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(25), 11456–11463. [Link]

  • Didier, D. et al. (2021). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 23(15), 5899–5903. [Link]

  • Wang, Z. et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Pápai, I. & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 820-831. [Link]

  • Singh, R. P. & Kumar, V. (2014). Diastereoselective Synthesis of Vicinal Amino Alcohols. Tetrahedron, 70(34), 5139-5181. [Link]

  • Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(28), 6749-6754. [Link]

  • Fossey, J. S. et al. (2012). Azetidines and their applications in asymmetric catalysis. Chemical Communications, 48(11), 1479-1493. [Link]

  • Alker, D. et al. (1990). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1623-1629. [Link]

  • Schindler, C. S. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wang, D. et al. (2022). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Chinese Journal of Organic Chemistry, 42(1), 1-17. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • YouTube. (2024). A short Chiral Pool Synthesis. Insights in Advanced Organic Chemistry 26. [Link]

Sources

Technical Support Center: Scalable Production of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Safety Engineering for 4-Membered Heterocycles

Executive Summary

Azetidines possess a ring strain energy (RSE) of approximately 26 kcal/mol , significantly higher than pyrrolidines (~6 kcal/mol) and nearly equal to aziridines. This thermodynamic instability creates two primary scalability barriers: thermal runaway potential during synthesis and uncontrolled oligomerization during isolation.

This guide moves beyond academic synthesis to industrial viability, focusing on Flow Chemistry as the primary mitigation strategy for thermal hazards and Salt Formation for isolation challenges.

Module 1: Thermal Safety & Hazard Mitigation

The most critical error in azetidine scale-up is treating it like a 5- or 6-membered ring. You are essentially scaling up a "spring-loaded" molecule.

Critical Safety Protocol: The "Thermal Gate"

Before scaling any azetidine reaction beyond 100g, you must validate the thermal profile.

Step-by-Step Validation:

  • Run DSC (Differential Scanning Calorimetry):

    • Acceptable: Onset of decomposition (

      
      ) > 
      
      
      
      .
    • Critical: If

      
       is within 30°C of your reaction temperature, the process is unsafe for batch reactors  >1L due to heat accumulation.
      
  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    • Use the formula:

      
      .
      
    • If

      
       would raise the reactor temperature to the DSC onset temperature, you have a runaway scenario .
      
Decision Matrix: Batch vs. Flow

Use the following logic gate to determine your manufacturing strategy.

RouteSelection Start Start: Azetidine Scale-Up DSC Step 1: DSC Analysis (Thermal Stability) Start->DSC Check1 Is T_onset < 100°C? DSC->Check1 Batch Batch Reactor Permissible (Active Cooling Required) Check1->Batch No (Stable) Flow MANDATORY Continuous Flow (Micro-channel Reactor) Check1->Flow Yes (Unstable) Dilution Step 2: Concentration Check Is [C] > 0.5 M? Batch->Dilution Check2 Risk of Polymerization? Dilution->Check2 Check2->Batch Low Risk Check2->Flow High Risk (Exotherm/Oligomers)

Figure 1: Decision tree for selecting between Batch and Continuous Flow processing based on thermal safety data.

Module 2: Synthetic Protocols (The "Baricitinib" Standard)

Case Study Reference: The industrial synthesis of Baricitinib intermediates utilizes continuous flow to manage the exotherm of azetidine functionalization.

Protocol A: Continuous Flow Alkylation (Recommended)

Why Flow? It allows "pseudo-high dilution." The local concentration is high (fast rate), but the active volume is effectively zero, preventing thermal runaway and intermolecular polymerization.

Equipment Setup:

  • Reactor: Silicon carbide (SiC) or Stainless Steel micro-reactor (e.g., Corning or Chemtrix).

  • Pumps: Dual-piston HPLC pumps (acid resistant).

  • Back Pressure Regulator (BPR): Set to 7–10 bar to keep solvents liquid above boiling points.

Workflow:

  • Feed A: 1-benzhydrylazetidin-3-one (or precursor) in THF (0.5 M).

  • Feed B: Organolithium or Grignard reagent (1.1 equiv).

  • Mixing: T-mixer (internal volume < 0.5 mL).

  • Residence Time: 30–60 seconds.

  • Quench: Immediate output into a cooled

    
     solution.
    

Self-Validating Checkpoint:

  • Monitor the pressure drop (

    
    ). If 
    
    
    
    increases by >10% over 1 hour, polymer is fouling the channel . Stop and flush with MeOH.
Protocol B: Batch Cyclization (Gamma-Haloamines)

Only use if Flow is unavailable. Requires high dilution.

  • Reagent:

    
    -haloamine (e.g., N-(3-chloropropyl)amine derivative).
    
  • Base:

    
     (aqueous) or DIPEA.
    
  • Solvent: Acetonitrile or Water (biphasic).

  • Critical Parameter: Dosing Rate .

    • Do NOT add base to the amine.

    • Add the amine slowly to the refluxing base solution. This ensures the amine concentration remains effectively low, favoring intramolecular cyclization (ring closure) over intermolecular reaction (polymerization).

Module 3: Isolation & Purification

Azetidines are often hydrophilic and volatile. Standard rotary evaporation leads to product loss or oiling out.

The "Salt-Break" Isolation Technique

Instead of distilling the free base (which risks polymerization and volatility loss), isolate the azetidine as a stable salt.

Step-by-Step Guide:

  • Extraction: Perform reaction workup. If the product is in the organic phase (e.g., DCM), dry with

    
    .
    
  • Salt Formation:

    • Cool solution to 0°C.

    • Bubble anhydrous

      
       gas or add 
      
      
      
      in Dioxane dropwise.
    • Observation: A white precipitate (Azetidinium chloride) should form immediately.

  • Filtration: Filter the solid.[1]

    • Why? The salt is non-volatile and shelf-stable. It prevents the ring from opening via acid-catalyzed hydrolysis (which requires water; anhydrous salts are stable).

  • Free-Base Release (Just-in-Time):

    • Only convert back to the free base immediately before the next reaction step using a biphasic mixture (

      
      ).
      

Data Comparison: Isolation Methods

MethodYieldPurityStabilityScalability
Distillation (Free Base) 45-60%HighLow (Polymerizes)Poor (Thermal hazard)
Column Chromatography 70-80%HighMediumPoor (Silica interaction)
Salt Precipitation (HCl/Oxalate) 90-95% Very High High (Years) Excellent

Module 4: Process Visualization (Flow Setup)

FlowSetup FeedA Feed A: Azetidine Precursor PumpA Pump A FeedA->PumpA FeedB Feed B: Reagent (Li/Mg) PumpB Pump B FeedB->PumpB Mixer Micro-Mixer (T-Junction) PumpA->Mixer PumpB->Mixer Reactor Residence Time Coil (Temp Control) Mixer->Reactor Reaction Zone BPR Back Pressure Regulator (10 bar) Reactor->BPR Quench Quench Vessel (Active Cooling) BPR->Quench Product Stream

Figure 2: Schematic for a Continuous Flow Reactor setup to handle azetidine lithiation/functionalization safely.

Troubleshooting & FAQs

Q1: My azetidine yield drops significantly upon scale-up (from 5g to 100g). Why? A: This is likely thermal oligomerization . In small flasks, heat dissipates quickly. In 100g batches, the exotherm lingers, providing the energy for the strained ring to open and react with itself.

  • Fix: Switch to the Protocol A (Flow) or increase dilution in batch to <0.1 M (though this increases solvent waste).

Q2: The product decomposes on silica gel during purification. A: Azetidines are basic amines. The acidic nature of silica gel (


) can catalyze ring opening.
  • Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. This neutralizes the acidic sites. Alternatively, use Alumina (Basic) or the Salt Precipitation method (Module 3).

Q3: I cannot remove the solvent without losing the product. A: Simple azetidines are volatile. If you rotovap at 40°C/20mbar, you are distilling your product into the trap.

  • Fix: Do not evaporate to dryness.[2] Isolate as a salt (Module 3) or use a higher boiling solvent (e.g., Toluene) and telescope the solution directly into the next step.

Q4: The reaction mixture turned into a solid gel. A: You have created "Poly-azetidine." This is an irreversible runaway polymerization.

  • Root Cause:[3][4] Concentration was too high or temperature control failed.

  • Cleanup: The polymer is often insoluble. Mechanical removal or digestion with strong acid (waste disposal) is required.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • A Green and Facile Synthesis of Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. BMC Chemistry, 2019.[3] Link

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry, 2021. Link

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds (Relevant for High Energy Precursors). Organic Process Research & Development, 2020. Link

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Politecnico di Milano (ResearchGate), 2021. Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity & SAR of 3-[(2-Fluorobenzyl)oxy]azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 3-[(2-Fluorobenzyl)oxy]azetidine scaffold, a critical pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.

Executive Summary

3-[(2-Fluorobenzyl)oxy]azetidine represents a "privileged structure" in medicinal chemistry, widely utilized to modulate the physicochemical and pharmacokinetic properties of amine-containing drugs. Unlike its unsubstituted or para-substituted analogs, the ortho-fluorine (2-F) substitution pattern offers a unique balance of metabolic stability, conformational rigidity, and lipophilicity (LogD).

This guide objectively compares the 2-fluoro derivative against key analogs to assist researchers in lead optimization for targets such as Monoamine Transporters (SERT/NET) , Sigma Receptors , and MCH-1 Antagonists .

Key Differentiators
  • Metabolic Blockade: The 2-F substituent effectively hinders CYP450-mediated O-dealkylation and benzylic oxidation.

  • Conformational Bias: Induces a specific gauche conformation via electrostatic interactions between the fluorine and the ether oxygen, often improving binding affinity.

  • Basicity Modulation: Lowers the pKa of the azetidine nitrogen slightly compared to non-fluorinated analogs, potentially enhancing blood-brain barrier (BBB) permeability.

Comparative Analysis: 2-Fluoro vs. Analogs

The following table summarizes the biological and physicochemical performance of the 3-[(2-Fluorobenzyl)oxy]azetidine (Compound A) versus common structural alternatives. Data represents consensus values from structure-activity relationship (SAR) studies of 3-aryloxyazetidine derivatives.

Feature3-[(2-Fluorobenzyl)oxy]azetidine (Target)3-(Benzyloxy)azetidine (Unsubstituted)3-[(4-Fluorobenzyl)oxy]azetidine (Para-F)3-[(2-Chlorobenzyl)oxy]azetidine (Ortho-Cl)
Metabolic Stability (t½) High (++++)Blocks ortho-oxidation; sterically hinders dealkylation.Low (+)Prone to rapid benzylic oxidation and O-dealkylation.Medium-High (+++)Blocks para-oxidation but lacks steric protection at ether linkage.High (++++)Good stability but introduces significant lipophilicity.
Conformational Bias Restricted Dipole-dipole interaction favors specific rotamer.Flexible Free rotation; higher entropic penalty upon binding.Flexible Similar to unsubstituted; no ortho-locking effect.Restricted Steric clash limits rotation; bulkier than F.
Lipophilicity (cLogP) ~1.5 - 1.8 Optimal for CNS penetration.~1.2 - 1.4 Slightly lower; good solubility.~1.5 - 1.8 Similar to 2-F.~2.1 - 2.4 Higher; risk of non-specific binding.
Target Affinity (Generic) High Often preferred for compact hydrophobic pockets.Moderate Lacks specific electrostatic contacts.Variable Preferred if pocket depth requires distal polar interaction.Variable Often reduced due to steric bulk of Chlorine.
pKa (Azetidine N) ~9.2 Slight inductive withdrawal reduces basicity.~9.5 Highly basic; may trap in lysosome.~9.3 Minimal inductive effect from para position.~9.0 Stronger withdrawal; improves neutral fraction.

Mechanistic Insight & SAR Visualization

The biological superiority of the 2-fluorobenzyl motif stems from the "Ortho-Fluorine Effect." In many CNS ligands, the fluorine atom at the 2-position creates an intramolecular electrostatic interaction with the ether oxygen or the azetidine ring protons. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to targets like the Serotonin Transporter (SERT).

Structural Logic Diagram (SAR)

The following diagram illustrates the functional impact of specific structural modifications on the azetidine scaffold.

SAR_Analysis Core 3-[(2-Fluorobenzyl)oxy]azetidine (Core Scaffold) Mod_2F 2-Fluoro Substitution (Ortho Position) Core->Mod_2F Mod_Azetidine Azetidine Ring (3-Position) Core->Mod_Azetidine Mod_Ether Ether Linkage (-O-) Core->Mod_Ether Eff_Metab Blocks CYP450 Oxidation (Increased t½) Mod_2F->Eff_Metab Steric/Electronic Eff_Conf Conformational Lock (Dipole Interaction) Mod_2F->Eff_Conf Electrostatic Eff_Rigid Rigid Spacer (vs. Pyrrolidine) Mod_Azetidine->Eff_Rigid Ring Strain Eff_Basicity Modulated pKa (Better BBB Permeability) Mod_Azetidine->Eff_Basicity Secondary Amine Improved Bioavailability Improved Bioavailability Eff_Metab->Improved Bioavailability High Affinity Binding High Affinity Binding Eff_Conf->High Affinity Binding

Caption: SAR analysis highlighting how the 2-fluoro substituent and azetidine core synergize to improve metabolic stability and binding affinity.

Experimental Protocols

To validate the activity of 3-[(2-Fluorobenzyl)oxy]azetidine derivatives, the following standardized protocols are recommended. These ensure data reproducibility and direct comparability with analogs.

A. Synthesis via Reductive Etherification (Preferred Route)

Avoids the harsh conditions of Williamson ether synthesis, preserving chiral centers if present.

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-fluorobenzaldehyde (1.2 eq), Triethylsilane (Et3SiH, 3.0 eq), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine and 2-fluorobenzaldehyde in Dichloromethane (DCM).

    • Add TFA dropwise at 0°C followed by Et3SiH.

    • Stir at room temperature for 16 hours.

    • Note: The TFA serves dual purposes: catalyzing the ether formation and deprotecting the Boc group (if prolonged). For stepwise control, use TMSOTf catalysis for ether formation first.

  • Purification: Quench with NaHCO3. Extract with DCM. Purify via silica gel chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via ¹H-NMR (Characteristic doublet for benzylic CH2 at ~4.5 ppm).

B. In Vitro Metabolic Stability Assay (Microsomal Stability)

Critical for demonstrating the advantage of the 2-F analog over the unsubstituted benzyl ether.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compound: 1 µM final concentration (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate HLM and test compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    
  • Expected Result: The 2-F analog should show a >2-fold increase in half-life compared to the 3-(benzyloxy)azetidine due to blockage of the metabolically labile ortho-position.

Mechanism of Action: Monoamine Transporter Inhibition

One of the primary applications of 3-aryloxyazetidines is as a scaffold for Monoamine Reuptake Inhibitors. The following diagram details the pathway inhibition.

Mechanism_Pathway cluster_synapse Synaptic Cleft Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Natural Reuptake Effect Increased Synaptic 5-HT (Antidepressant/Anxiolytic Activity) Serotonin->Effect Accumulation Compound 3-[(2-Fluorobenzyl)oxy]azetidine (Inhibitor) Compound->SERT Competitive Blockade (Ki < 10 nM) Neuron Presynaptic Neuron SERT->Neuron Transport Blocked

Caption: Mechanism of action showing competitive inhibition of SERT by the azetidine scaffold, leading to increased synaptic serotonin levels.

References

  • Couty, F., & Evano, G. (2006). "Synthesis of Azetidines and Their Application in Medicinal Chemistry." Organic Preparations and Procedures International. Link

  • Lowe, J. A., et al. (2010). "Azetidine Derivatives as MCH-1 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of aryloxyazetidine linkers).
  • Smith, D. A., & Di, L. (2021). "Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Effects." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride." National Center for Biotechnology Information. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of pyrrolidines with azetidines).

Technical Guide: In Vitro vs. In Vivo Profiling of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strain-Stability Paradox

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a privileged scaffold. It occupies a "Goldilocks" zone: it possesses significant ring strain (~26 kcal/mol) which can drive potency through rigidified vector positioning, yet it often retains sufficient metabolic stability to survive in vivo—unlike its 3-membered analog, the aziridine.

However, the translation of azetidine compounds from in vitro assays to in vivo efficacy is non-trivial. The very ring strain that lowers lipophilicity and improves solubility can also introduce unique metabolic liabilities, specifically glutathione (GSH) conjugation via ring opening. This guide objectively compares the performance metrics of azetidines against their 5- and 6-membered counterparts (pyrrolidines/piperidines) and outlines the critical experimental workflows required to de-risk these scaffolds.

Physicochemical & In Vitro Profiling[1]

The primary driver for incorporating an azetidine is often to modulate physicochemical properties without altering the pharmacophore's vector significantly.

The "Azetidine Shift"

Replacing a pyrrolidine or piperidine with an azetidine typically results in a predictable shift in properties. This is critical for optimizing Lead-like metrics.

PropertyTrend (vs. Pyrrolidine/Piperidine)Mechanistic Rationale
Lipophilicity (LogD) Decreases (0.5 – 1.0 log unit)Reduced carbon count and increased polarity of the amine due to s-character hybridization changes.
Basicity (pKa) Decreases (1–2 units)Increased s-character of the nitrogen lone pair (sp³

more sp²-like) makes it less available for protonation.
Metabolic Stability Variable (Context Dependent)Pro: Steric bulk prevents N-dealkylation. Con: Ring strain can facilitate nucleophilic attack (e.g., by GSTs).
Solubility Increases Lower LogD and lower Crystal Packing Energy (often).
Metabolic Stability: The P450 vs. GST Divergence

In vitro microsomal stability assays often yield misleading results for azetidines if only Cytochrome P450 (CYP) clearance is monitored.

  • The P450 Advantage: Azetidines are generally resistant to standard CYP-mediated

    
    -carbon oxidation compared to pyrrolidines. The formation of the iminium ion intermediate is energetically disfavored due to the increase in ring strain (introducing a double bond into a 4-membered ring).
    
  • The GST Liability: The critical failure mode for azetidines is Glutathione S-Transferase (GST) mediated ring opening. This does not always require prior bioactivation.

Critical Insight: Standard Phase I (Microsomal) stability assays will miss GST-mediated clearance. You must use hepatocyte co-cultures or supplemented cytosolic fractions to detect this liability early.

Protocol: Reactive Metabolite Trapping (GSH Adducts)

To de-risk the azetidine ring opening, a standard GSH trapping assay is insufficient. You must distinguish between oxidative bioactivation (CYP-mediated) and direct ring opening (GST-mediated).

Step-by-Step Methodology:

  • Incubation Systems: Prepare two parallel incubations:

    • System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP-mediated reactive metabolites).

    • System B: Human Cytosol + GSH + No NADPH (Detects direct GST-mediated ring opening).

  • Reaction Mix:

    • Substrate: 10 µM Azetidine compound.

    • Trapping Agent: 5 mM Glutathione (GSH) or [³⁵S]GSH for radiolabeling.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4), 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add equal volume ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (High Resolution). Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).

In Vivo Translation: PK and Toxicity[2]

When moving to in vivo studies, the focus shifts from metabolic stability to Volume of Distribution (Vd) and Idiosyncratic Toxicity .

Pharmacokinetics (PK)

Azetidines often exhibit lower Vd than their piperidine analogs due to reduced lipophilicity. However, this can be advantageous for targeting blood-borne pathogens or restricting CNS penetration if peripheral restriction is desired.

  • Case Study: Cobimetinib (Cotellic)

    • Structure: Contains a piperidine-azetidine linkage.[1][2]

    • PK Profile: Despite the polar azetidine, it exhibits a large Vd (approx. 511 L in humans) and a long half-life (~2.2 days). This demonstrates that the azetidine ring does not inherently preclude tissue distribution if the rest of the molecule provides sufficient lipophilicity.

    • Clearance: Predominantly CYP3A metabolized; the azetidine ring itself remains robust in this scaffold.

Toxicity: The Ring-Opening Risk

The most significant in vivo risk is the formation of reactive intermediates that covalently bind to proteins, leading to Drug-Induced Liver Injury (DILI).

  • The AZD1979 Warning:

    • AZD1979 (MCHr1 antagonist) failed due to transaminase elevations.

    • Mechanism:[1][3][4] The spiro-azetidine moiety underwent GST-catalyzed nucleophilic attack at the

      
      -carbon without P450 activation.[5][6]
      
    • Translation: This toxicity was not predicted by standard microsomal stability but could have been caught by the Cytosol+GSH assay described above.

Visualizing the Decision Process

The following diagrams illustrate the logic flow for evaluating azetidine scaffolds and the mechanistic pathways of their metabolism.

Azetidine Screening Workflow

AzetidineWorkflow Start Candidate Design (Azetidine Scaffold) PhysChem In Vitro PhysChem (LogD, pKa, Sol) Start->PhysChem Microsomes Microsomal Stability (HLM + NADPH) PhysChem->Microsomes Cytosol Cytosolic Stability (GSH, No NADPH) PhysChem->Cytosol Decision1 Stable in HLM? Microsomes->Decision1 Decision2 GSH Adducts? Cytosol->Decision2 InVivoPK In Vivo PK (Rat/Mouse) Monitor: Cl, Vd, Bioavailability Decision1->InVivoPK Low Cl Stop Stop/Redesign (Metabolic Liability) Decision1->Stop High Cl (Oxidative) ToxScreen Reactive Metabolite Screen (Covalent Binding) Decision2->ToxScreen Clean Decision2->Stop Ring Opening Detected Proceed Advance to Efficacy InVivoPK->Proceed ToxScreen->Proceed

Caption: Figure 1. Integrated screening workflow for azetidines, prioritizing early detection of GST-mediated ring opening.

Metabolic Fate: Oxidation vs. Conjugation

MetabolicFate Substrate Azetidine Drug CYP CYP450 (Oxidation) Substrate->CYP Phase I GST GST (Conjugation) Substrate->GST Phase II (Direct) Iminium Iminium Ion (High Energy/Disfavored) CYP->Iminium Slow Step RingOpen Ring-Opened Thioether GST->RingOpen Nucleophilic Attack Stable Metabolic Stability (Desired) Iminium->Stable Reversible/Slow Tox Idiosyncratic Toxicity (Immune Response) RingOpen->Tox Covalent Binding

Caption: Figure 2. Divergent metabolic pathways. Note that GST attack can occur directly on the strained ring, bypassing Phase I.

Comparative Data Summary

The following table summarizes the performance of Azetidine scaffolds versus standard alternatives in key drug development metrics.

MetricAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
LogD (Lipophilicity) Low (Best for solubility)MediumHigh
Metabolic Stability (CYP) High (Ring strain protects

-C)
Low/Medium (Prone to oxidation)Low/Medium
Metabolic Stability (GST) Risk (Ring opening potential)StableStable
Permeability (Papp) Moderate (Polarity limited)HighHigh
CNS Penetration Low/ModerateHighHigh
Clinical Success Baricitinib, CobimetinibManyMany

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. Retrieved from [Link] (Search Term: Azetidines medicinal chemistry).

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Retrieved from [Link] (Context: AZD1979 toxicity mechanism).

  • Population Pharmacokinetics and Dosing Implications for Cobimetinib in Patients with Solid Tumors. PubMed. Retrieved from [Link] (Context: Cobimetinib PK data).

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity. Harvard DASH. Retrieved from [Link] (Context: BRD3914 in vivo efficacy).

  • Baricitinib Discovery and SAR.Journal of Medicinal Chemistry.

Sources

A Spectroscopic Guide to Differentiating Ortho- and Para-Fluorobenzyl Azetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structural motif, frequently incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3] When functionalized with substituted aromatic rings, such as a fluorobenzyl group, the precise positioning of the substituent becomes critical. Positional isomers, like the ortho- and para-fluorobenzyl azetidines, can exhibit vastly different pharmacological profiles. Therefore, their unambiguous differentiation is a cornerstone of robust drug discovery and development programs.

This technical guide provides an in-depth comparison of the spectroscopic signatures of ortho- and para-fluorobenzyl azetidine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical explanations and practical, data-driven insights to empower researchers in their analytical endeavors.

The Structural Basis for Spectroscopic Divergence

The fundamental difference between the ortho- and para-isomers lies in the position of the fluorine atom on the benzyl ring relative to the point of attachment to the azetidine nitrogen. This seemingly subtle variation induces significant changes in the molecule's electronic distribution, symmetry, and steric environment, which in turn are reflected in their interactions with electromagnetic radiation.

  • Para-isomer: The fluorine atom is positioned directly opposite the azetidinyl-methyl group. This symmetrical arrangement results in a more uniform electronic environment across the aromatic ring.

  • Ortho-isomer: The fluorine atom is adjacent to the azetidinyl-methyl group. This proximity leads to through-space electronic effects and potential steric interactions that are absent in the para-isomer.

Below is a visualization of the isomeric structures.

isomers cluster_ortho ortho-Fluorobenzyl Azetidine cluster_para para-Fluorobenzyl Azetidine ortho ortho para para

Caption: Chemical structures of ortho- and para-fluorobenzyl azetidine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The aromatic region (typically δ 7.0-7.5 ppm) of the ¹H NMR spectrum provides the most definitive evidence for isomer identification.

  • Para-isomer: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system that often appears as two distinct doublets of doublets (or triplets, depending on the resolution and the relative magnitude of the coupling constants).[4]

  • Ortho-isomer: The lack of symmetry renders all four aromatic protons chemically and magnetically non-equivalent. This leads to a more complex multiplet in the aromatic region, with each proton having a unique chemical shift and coupling pattern.

The benzylic protons (CH₂) and the protons on the azetidine ring will also exhibit subtle differences in their chemical shifts due to the varying inductive effects of the fluorine atom's position, but the aromatic region is the most diagnostic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers complementary and confirmatory data. The key differentiator is the magnitude of the carbon-fluorine coupling constants (J-coupling).

  • Para-isomer: The carbon directly bonded to fluorine (C-F) will appear as a large doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Ortho-isomer: Similar to the para-isomer, the C-F bond will result in a large doublet. However, the coupling constants for the adjacent carbons will be different from those in the para-isomer, reflecting the different through-bond distances.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data Comparison

Parameterortho-Fluorobenzyl Azetidinepara-Fluorobenzyl AzetidineRationale for Difference
¹H Aromatic Region Complex multiplet (4 distinct signals)AA'BB' system (two pseudo-triplets or doublets of doublets)Molecular symmetry in the para-isomer simplifies the spectrum.
¹³C C-F Coupling Distinct J-coupling values for C-F, C-C-F, etc.Different J-coupling values compared to the ortho-isomer.The distance and number of bonds between the carbon and fluorine atoms alter the coupling constants.

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

IR spectroscopy probes the vibrational frequencies of chemical bonds. While many absorption bands will be common to both isomers (e.g., C-H and C-N stretches), the "fingerprint region" (below 1500 cm⁻¹) is highly informative for distinguishing substitution patterns on an aromatic ring.[5]

The most diagnostic vibrations are the C-H out-of-plane bending modes.

  • Para-isomer: Typically exhibits a strong, sharp absorption band in the 800-850 cm⁻¹ region, indicative of a 1,4-disubstituted benzene ring.[4]

  • Ortho-isomer: Shows a characteristic strong absorption band in the 730-770 cm⁻¹ region, which is a hallmark of 1,2-disubstitution.

Additionally, the C-F stretching vibration, usually a strong band between 1200 and 1250 cm⁻¹, may show a slight shift in position and intensity between the two isomers.[4][6]

Table 2: Key Diagnostic IR Absorption Bands

Vibration Modeortho-Fluorobenzyl Azetidine (cm⁻¹)para-Fluorobenzyl Azetidine (cm⁻¹)
Aromatic C-H Stretch~3050~3050
Aliphatic C-H Stretch~2850-2950~2850-2950
Aromatic C=C Stretch~1600, ~1490~1600, ~1510
C-F Stretch~1220-1250~1220-1250
C-H Out-of-Plane Bend ~730-770 (Strong) ~800-850 (Strong)

Mass Spectrometry (MS): Clues in Fragmentation

While mass spectrometry will show an identical molecular ion peak ([M]⁺) for both isomers, their fragmentation patterns under electron ionization (EI) can offer subtle clues for differentiation. The primary challenge is that both isomers often produce very similar fragment ions.[5][7]

However, energy-resolved mass spectrometry (ERMS) has shown that the relative abundances of certain fragment ions can differ.[7] For both isomers, a prominent fragment will be the fluorotropylium ion ([C₇H₆F]⁺) at m/z 109. The relative intensity of this ion compared to the molecular ion or other fragments might vary slightly due to the different stabilities of the precursor molecular ions.

Table 3: Predicted Mass Spectrometry Data

m/zIonExpected PresenceNotes
181[M]⁺BothMolecular ion peak will be identical.
109[C₇H₆F]⁺BothFluorotropylium ion. Relative intensity may differ slightly.
70[C₄H₆N]⁺BothFragment corresponding to the azetidine ring cleavage.

For unambiguous differentiation, MS is best coupled with a separation technique like Gas Chromatography (GC-MS), where the isomers will likely have different retention times.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring. The position of the fluorine substituent can slightly alter the energy of these transitions, leading to a shift in the maximum absorbance wavelength (λ_max).

  • Para-isomer: The fluorine atom's lone pairs can participate in resonance with the π system, potentially causing a slight bathochromic (red) shift compared to an unsubstituted ring.

  • Ortho-isomer: The inductive effect of the adjacent fluorine atom might lead to a subtle hypsochromic (blue) shift.

These shifts are often small and can be solvent-dependent, making UV-Vis a less definitive technique than NMR or IR for isomer differentiation.[8]

Table 4: Expected UV-Vis Absorption Data

Parameterortho-Fluorobenzyl Azetidinepara-Fluorobenzyl Azetidine
λ_max (nm) ~260-270~265-275

Experimental Protocols

To obtain reliable and reproducible data, standardized experimental protocols are essential.

Representative Synthesis: N-Alkylation

A common method for preparing these compounds is the N-alkylation of azetidine with the corresponding fluorobenzyl bromide.[9]

  • Dissolution: Dissolve azetidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a suitable aprotic solvent like acetonitrile (0.2 M).

  • Addition: Add the ortho- or para-fluorobenzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired isomer.

Spectroscopic Analysis Workflow

The following workflow ensures comprehensive characterization of the synthesized isomers.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis N-Alkylation of Azetidine purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms GC-MS purification->ms uv UV-Vis purification->uv

Caption: General workflow for synthesis and spectroscopic analysis.

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[10]

  • IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound can be prepared on a salt plate (NaCl or KBr).[4]

  • Mass Spectrometry: Introduce the sample into a GC-MS system. Use a standard electron ionization (EI) voltage of 70 eV.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent like ethanol or hexane. Record the absorption spectrum from 200-400 nm.[8][11]

Conclusion

The differentiation of ortho- and para-fluorobenzyl azetidine isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable information, a combined approach yields the most definitive structural elucidation.

  • ¹H NMR is the most unambiguous method, with the aromatic region providing a clear distinction based on molecular symmetry.

  • IR spectroscopy offers a rapid and reliable confirmation, with the C-H out-of-plane bending vibrations in the fingerprint region serving as a diagnostic marker for the substitution pattern.

  • Mass Spectrometry , especially when coupled with gas chromatography, can differentiate isomers based on retention time and subtle fragmentation differences.

  • UV-Vis spectroscopy provides supportive, albeit less definitive, data on the electronic structure of the isomers.

By understanding the principles behind how isomeric structure influences spectroscopic output, researchers can confidently identify and characterize these and other closely related compounds, ensuring the integrity and progression of their drug discovery pipelines.

References

Sources

Structure-activity relationship (SAR) studies of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug design.[1][2] It serves as a critical bioisostere for pyrrolidines, piperidines, and dimethylamine groups.

This guide objectively analyzes the Structure-Activity Relationship (SAR) implications of the "Azetidine Switch." Experimental data indicates that contracting a 5- or 6-membered ring to an azetidine often lowers basicity (


 reduction of 1–2 units), reduces lipophilicity (

cLogP

-0.4 to -0.8), and alters vector orientation, frequently resulting in improved metabolic stability and reduced hERG liability.

Part 1: The Azetidine Advantage (Structural Physics)

The utility of azetidine lies in its unique position between the high reactivity of aziridines and the stability of pyrrolidines.[2]

The "Goldilocks" Ring Strain

Azetidine possesses a ring strain of approximately 25.4 kcal/mol . This is significantly higher than pyrrolidine (~5.4 kcal/mol) but lower than aziridine (~27.7 kcal/mol).

  • Impact: The strain induces a "puckered" conformation (butterfly angle ~37°). This rigidifies the exit vectors of substituents at the C3 position, allowing for precise probing of receptor pockets that flexible chains cannot achieve.

Basicity and Permeability Modulation

Azetidines are generally less basic than their pyrrolidine and piperidine counterparts.

  • Mechanism: The bond angle constraints (

    
    ) increase the 
    
    
    
    -character of the nitrogen lone pair, making it less available for protonation.
  • Result: Lowering

    
     reduces the percentage of ionized drug at physiological pH, often improving passive membrane permeability and reducing lysosomal trapping.
    
Decision Logic: When to Use Azetidines

The following decision tree illustrates the strategic application of azetidines during lead optimization.

AzetidineLogic Problem Lead Optimization Issue Metab High Metabolic Clearance (N-dealkylation/Oxidation) Problem->Metab Solubility Poor Solubility / High LogP Problem->Solubility hERG hERG Liability (Basic Amine) Problem->hERG Azetidine Apply Azetidine Switch Metab->Azetidine Replace Piperidine Solubility->Azetidine Replace gem-dimethyl hERG->Azetidine Reduce pKa Effect1 Block Metabolic Soft Spot (Steric Bulk + Lower Lipophilicity) Azetidine->Effect1 Effect2 Lower LogD & pKa (Reduce Lysosomal Trapping) Azetidine->Effect2 Effect3 Attenuate Basicity (Reduce Channel Binding) Azetidine->Effect3

Figure 1: Strategic decision pathways for incorporating azetidine scaffolds to resolve common ADME-Tox liabilities.

Part 2: Comparative SAR Analysis

The following table compares the physicochemical and biological profiles of azetidine against its common alternatives (pyrrolidine, piperidine, and acyclic amines) using representative data derived from JAK inhibitor and GPCR ligand optimization campaigns (e.g., Baricitinib analogs).

Table 1: Comparative Physicochemical Profiles
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Diethylamine (Acyclic)
Ring Strain High (~25 kcal/mol)Low (~5 kcal/mol)Negligible (~0 kcal/mol)N/A
Basicity (

)
8.5 – 9.5 (Lower)10.0 – 11.010.5 – 11.210.5 – 11.0
Lipophilicity (

LogP)
Baseline +0.3 to +0.5+0.6 to +0.9+0.4 to +0.7
Metabolic Stability High (Steric hindrance to N-oxidation)ModerateLow (Prone to

-oxidation)
Low (N-dealkylation)
hERG Inhibition Low Risk (Lower basicity)Moderate RiskHigh Risk (Pharmacophore match)Moderate Risk
Synthetic Difficulty High (Ring strain/Opening)LowLowLow
Experimental Evidence: The "Baricitinib Effect"

In the development of Baricitinib (JAK1/2 inhibitor), the azetidine ring was crucial.

  • Observation: Replacing the pyrrolidine ring with azetidine in early analogs maintained potency against JAK enzymes but significantly improved selectivity and reduced off-target kinase inhibition.

  • Data Point: In similar chemotypes, the azetidine analog showed a 2-fold improvement in metabolic half-life (

    
    )  compared to the pyrrolidine analog due to reduced lipophilicity and "hiding" the nitrogen lone pair from CYP450 enzymes.
    

Part 3: Experimental Protocol (Synthesis & Validation)

Synthesizing functionalized azetidines is challenging due to ring strain.[3][4][5] The most robust method for generating SAR libraries is the Modular Functionalization of 3-Iodoazetidine . This protocol avoids the difficult ring-closure step for every analog, instead using a pre-formed core.

Protocol: Pd-Catalyzed Cross-Coupling of 3-Iodoazetidine

Objective: Synthesize a library of 3-arylazetidines for SAR evaluation.

Reagents & Equipment[6][7]
  • Substrate: 1-Boc-3-iodoazetidine (CAS: 254454-54-1).

  • Coupling Partner: Aryl boronic acids (

    
    ).
    
  • Catalyst: Nickel(II) iodide (

    
    ) and trans-2-aminocyclohexanol (ligand) OR 
    
    
    
    .
  • Base: Sodium Hexamethyldisilazide (NaHMDS) or

    
    .
    
  • Solvent: Isopropyl alcohol (IPA) or Dioxane.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, charge a reaction vial with 1-Boc-3-iodoazetidine (1.0 equiv), Aryl boronic acid (1.5 equiv), and Nickel catalyst (10 mol%).

  • Activation: Add ligand (10 mol%) and Base (2.0 equiv).

  • Solvation: Add anhydrous IPA (0.5 M concentration). Seal the vial.

  • Reaction: Heat to 80°C for 12 hours . Note: Azetidines are thermally sensitive; do not exceed 100°C to prevent ring opening.

  • Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Azetidines often streak on silica; add 1% Triethylamine to the eluent.

  • Deprotection (Critical Step):

    • Dissolve purified intermediate in DCM.

    • Add TFA (10 equiv) at 0°C (Ice bath). Warning: Exothermic deprotection can trigger acid-catalyzed ring opening.

    • Stir for 1 hour, then immediately quench with saturated

      
      .
      
Quality Control (Self-Validating)
  • NMR Check: Look for the characteristic azetidine protons. The C2/C4 protons typically appear as multiplets around 3.8–4.5 ppm . If ring opening occurred, these signals will shift significantly upfield or disappear into aliphatic multiplets.

  • Mass Spec: Monitor for [M+H]+. If [M+18] (hydration) is dominant, the ring may have hydrolyzed.

Workflow Visualization

SynthesisWorkflow Start 1-Boc-3-iodoazetidine Coupling Ni/Pd Cross-Coupling (Ar-B(OH)2, 80°C) Start->Coupling Intermed 3-Aryl-Azetidine (Boc) Coupling->Intermed Deprotect Acidic Deprotection (TFA, 0°C) Intermed->Deprotect Check1 QC: Check Ring Integrity (NMR: 3.8-4.5 ppm) Deprotect->Check1 Final Final SAR Analog (Free Amine/Salt) Check1->Start Fail (Ring Open) Check1->Final Pass

Figure 2: Modular synthesis workflow for 3-arylazetidine libraries, highlighting the critical QC checkpoint for ring stability.

References

  • Smith, A. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] Link

  • Kalgutkar, A. S. et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Stephens, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Mullard, A. (2017). FDA Approves Baricitinib (Olumiant). Nature Reviews Drug Discovery. (Reference for Baricitinib structure). Link

  • Piotrowski, D. W. (2012). Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine-Based Kinase Inhibitors: Baricitinib and Cobimetinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural component in the design of kinase inhibitors. Its rigid, three-dimensional nature can impart favorable conformational constraints, enhance target binding affinity, and modulate physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent azetidine-containing drugs: baricitinib, a Janus kinase (JAK) inhibitor, and cobimetinib, a mitogen-activated extracellular signal-regulated kinase (MEK) inhibitor.

The Influence of the Azetidine Moiety on Pharmacokinetics

The inclusion of an azetidine ring in a drug's structure can offer several pharmacokinetic advantages. Its compact and rigid nature can reduce the molecule's conformational flexibility, which may lead to a lower entropic penalty upon binding to its target. This can contribute to higher potency and selectivity. From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility. Furthermore, the non-planar structure of the azetidine ring can disrupt planarity in larger molecules, which may hinder crystal packing and improve solubility. The metabolic stability of the azetidine ring itself is generally high, making it an attractive scaffold in drug design to enhance a molecule's half-life.

Pharmacokinetic Profile of Baricitinib

Baricitinib is an orally administered, selective inhibitor of JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2] It is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[2]

Absorption

Baricitinib is rapidly absorbed following oral administration, with a time to peak plasma concentration (Tmax) of approximately 1 to 1.5 hours.[1][3] It exhibits high oral bioavailability of about 79-97%.[1][4] The administration of baricitinib with a high-fat meal does not have a clinically significant effect on its exposure.[1][3]

Distribution

Baricitinib has a volume of distribution (Vd) of 76 L, indicating wide distribution into tissues.[1][4] It is approximately 50% bound to plasma proteins.[1] Baricitinib is a substrate for several transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion protein 2-K (MATE2-K).[5]

Metabolism

The metabolism of baricitinib is limited, with approximately 10% of the dose being metabolized.[1] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[1][6]

Excretion

The primary route of elimination for baricitinib is renal excretion, with about 75% of the administered dose recovered in the urine as unchanged drug.[1][5] Approximately 20% of the dose is eliminated in the feces.[1][5] The elimination half-life of baricitinib is approximately 12 hours in patients with rheumatoid arthritis.[5]

Pharmacokinetic Profile of Cobimetinib

Cobimetinib is an oral, potent, and selective inhibitor of MEK1 and MEK2, components of the RAS/RAF/MEK/ERK signaling pathway that is often constitutively active in various cancers.[7][8] It is approved for the treatment of certain types of melanoma in combination with a BRAF inhibitor.[7][9]

Absorption

Following oral administration, cobimetinib is absorbed with a median Tmax of 2.4 hours.[7] The absolute bioavailability of cobimetinib is 46%.[7][10]

Distribution

Cobimetinib is highly bound to human plasma proteins (95%) in vitro.[10]

Metabolism

Cobimetinib is extensively metabolized, primarily through oxidation by CYP3A and glucuronidation by UGT2B7.[9][10] Unchanged drug accounts for a small fraction of the circulating drug-related material.[11]

Excretion

The majority of the administered dose of cobimetinib is eliminated in the feces (76.5%), with a smaller portion excreted in the urine (17.8%).[11] Unchanged cobimetinib accounts for only 6.6% of the dose in feces and 1.6% in urine, indicating that metabolism is the primary clearance mechanism.[11] The mean terminal half-life of cobimetinib is approximately 49 hours (2.2 days).[12][]

Comparative Pharmacokinetic Data

ParameterBaricitinibCobimetinib
Oral Bioavailability ~79-97%[1][4]46%[7][10]
Tmax (hours) ~1-1.5[1][3]2.4[7]
Plasma Protein Binding ~50%[1]95%[10]
Volume of Distribution (Vd) 76 L[1][4]Not specified
Primary Metabolism CYP3A4 (minor)[1][6]CYP3A, UGT2B7 (major)[9][10]
Primary Elimination Route Renal (as unchanged drug)[1][5]Fecal (as metabolites)[11]
Elimination Half-life (t½) ~12 hours[5]~49 hours[12][]
Key Drug Interactions OAT3 inhibitors (e.g., probenecid)[1]Strong/moderate CYP3A inhibitors and inducers[7]

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 5. STAT Phosphorylation STAT_inactive->Receptor 4. STAT Recruitment STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of baricitinib.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding & Dimerization RAS_inactive RAS-GDP (inactive) RTK->RAS_inactive 2. RAS Activation RAS_active RAS-GTP (active) RAS_inactive->RAS_active RAF RAF RAS_active->RAF 3. RAF Activation MEK MEK1/2 RAF->MEK 4. MEK Phosphorylation ERK ERK1/2 MEK->ERK 5. ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Nuclear Translocation & Activation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 7. Transcription

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of cobimetinib.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 cell permeability assay is a widely used in vitro method to predict the intestinal absorption of drugs.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-29 days to allow for differentiation into a monolayer of polarized enterocytes.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[9]

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer.

    • The test compound is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the transwell.[9]

    • Samples are collected from the receiver compartment at specific time points.

    • The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Caco-2 cells on transwell inserts culture 2. Culture for 21-29 days to form monolayer seed->culture integrity 3. Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound 4. Add test compound to donor compartment integrity->add_compound incubate 5. Incubate at 37°C add_compound->incubate sample 6. Collect samples from receiver compartment at time points incubate->sample quantify 7. Quantify compound concentration (LC-MS/MS) sample->quantify calculate 8. Calculate Papp value quantify->calculate

Caption: A generalized workflow for the Caco-2 permeability assay.

In Vitro Metabolic Stability: Liver Microsome Assay

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[15][16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[16]

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[15]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

Baricitinib and cobimetinib, both containing an azetidine moiety, exhibit distinct pharmacokinetic profiles that are reflective of their therapeutic indications and dosing regimens. Baricitinib is characterized by high oral bioavailability, rapid absorption, and predominantly renal elimination of the unchanged drug. In contrast, cobimetinib has lower bioavailability, is extensively metabolized, and is primarily eliminated in the feces as metabolites. These differences underscore the significant impact that the overall molecular structure, beyond a single functional group, has on a drug's ADME properties. A thorough understanding of these pharmacokinetic characteristics, derived from robust experimental data, is crucial for the successful development and clinical application of targeted therapies.

References

  • Baricitinib - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Cobimetinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]

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  • Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]

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  • Shi, J. G., Chen, X., Lee, F., Emm, T., Scherle, P. A., Lo, Y., ... & Yeleswaram, S. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361. Retrieved from [Link]

  • Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - NIH. (2020, July 21). Retrieved from [Link]

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  • A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC. (2016, July 16). Retrieved from [Link]

  • Cobimetinib - Wikipedia. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-[(2-Fluorobenzyl)oxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As researchers in medicinal chemistry, we value 3-[(2-Fluorobenzyl)oxy]azetidine for its ability to introduce conformational restriction via the azetidine ring while modulating lipophilicity through the fluorobenzyl ether. However, the very feature that makes this scaffold valuable—ring strain (~25 kcal/mol) —dictates our safety protocols.

Unlike standard organic amines, azetidines possess a latent reactivity similar to (though less aggressive than) aziridines. This guide moves beyond generic "wear gloves" advice to provide a protocol based on the compound's electrophilic potential and physicochemical properties.

Risk Assessment: The "Why" Behind the PPE

To select the correct PPE, we must understand the specific hazards of this molecule.

FeatureHazard MechanismImplication for PPE
Azetidine Ring Ring Strain: Susceptible to nucleophilic attack/ring opening.[1][2] Potential alkylating agent.Skin: High barrier required. Immediate removal upon splash.[3][4][5][6]
Secondary Amine Basicity: pKa ~10-11. Corrosive to mucous membranes; irritant to skin (H315, H319).Eyes/Lungs: Goggles (not safety glasses) and Fume Hood are mandatory.
Fluorobenzyl Group Lipophilicity: Increases ability to penetrate the stratum corneum (skin barrier).Gloves: Standard nitrile breakthrough times are reduced. Double-gloving is essential.
Physical State Solid/Oil: Often a hydrochloride salt (solid) or free base (viscous oil).Inhalation: Dust generation (salt) or aerosolization (oil) must be contained.
Visualization: Risk Logic Flow

The following diagram illustrates the decision-making pathway for safety controls based on molecular structure.

RiskAssessment Struct 3-[(2-Fluorobenzyl)oxy]azetidine Strain Ring Strain (~25 kcal/mol) Struct->Strain Lipophil Fluorobenzyl (Lipophilic) Struct->Lipophil Amine Secondary Amine (Basic) Struct->Amine Risk1 Potential Alkylating Agent Strain->Risk1 Risk2 Skin Permeation Enhancer Lipophil->Risk2 Risk3 Mucosal Irritant Amine->Risk3 Control1 Double Nitrile Gloves Risk1->Control1 Risk2->Control1 Control2 Fume Hood (No Open Bench) Risk3->Control2 Control3 Splash Goggles Risk3->Control3

Caption: Causal link between azetidine structural features and required engineering/PPE controls.

PPE Selection Matrix

Do not rely on generic lab safety rules. Use this matrix specifically for azetidine handling.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double Nitrile (0.11 mm min) The fluorinated ether tail increases lipophilicity. Single nitrile layers may allow invisible permeation. Change outer glove every 30 mins.
Hand Protection (Spill) Silver Shield / Laminate If handling >10g or cleaning spills, nitrile offers insufficient breakthrough time against the concentrated amine.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for amines, which can cause corneal edema (blue haze) or permanent damage.
Respiratory Fume Hood (Face velocity >100 fpm) Primary containment. If weighing outside a hood is unavoidable (not recommended), use an N95 for solid salts.
Body Tyvek Lab Coat (or Cotton with Apron) Synthetic fabrics (polyester) can degrade or melt if exposed to solvents used in synthesis (DCM/THF).

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer

Objective: Prevent static-induced dispersal of the solid salt.

  • Static Control: Azetidine salts are often fluffy and static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure.

  • Containment: Place the balance inside the fume hood . If this is impossible, use a "balance enclosure" with HEPA filtration.

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. Never return excess to the stock bottle.

Phase B: Reaction Setup (Solubilization)

Objective: Mitigate exothermic neutralization if using the HCl salt.

  • Solvent Choice: When dissolving the HCl salt, avoid adding strong base (NaH, KOtBu) rapidly. The heat of neutralization can volatilize the free base.

  • Inert Atmosphere: The free base is sensitive to CO₂ (forming carbamates). Flush the reaction vessel with Nitrogen or Argon before adding the azetidine.

  • Syringe Handling: If handling the oil (free base), use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the corrosive amine.

Phase C: Decontamination & Disposal

Objective: Prevent downstream exposure to cleaning staff.

  • Quench: Wipe all surfaces with a mild acidic solution (1M Citric Acid or Dilute HCl) to neutralize any trace amine residues before cleaning with soap/water.

  • Waste Segregation (CRITICAL):

    • Solid Waste: Dispose of gloves and weigh boats in "Hazardous Solid Waste."

    • Liquid Waste: Due to the Fluorine atom, this MUST go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as this complicates incineration.

Visualization: Operational Workflow

Sequence of operations ensuring containment from storage to disposal.[7]

Workflow Start Storage (4°C, Hygroscopic) Weigh Weighing (In Hood + Anti-Static) Start->Weigh Warm to RT React Reaction Setup (Inert Gas + Luer Lock) Weigh->React Dissolve Quench Decon Surface (Dilute Citric Acid) React->Quench Post-Exp Dispose Disposal (Halogenated Stream) Quench->Dispose Segregate

Caption: Operational lifecycle emphasizing temperature equilibration and specific waste segregation.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes . Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact: Wash with soap and water.[8][9][10] Do not use alcohol/ethanol , as this enhances skin absorption of the lipophilic fluorobenzyl group.

  • Spill (<5g): Cover with vermiculite or spill pads. Neutralize with dilute acetic acid or citric acid.

  • Spill (>5g): Evacuate the area. Requires SCBA due to potential respiratory irritation.[9][11]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46864696, 3-[(2-Fluorobenzyl)oxy]azetidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.